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  • Product: 4-Amino-2-methylcyclohexan-1-ol
  • CAS: 1314963-60-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Diastereoselective Synthesis of 4-Amino-2-methylcyclohexan-1-ol: Strategies and Methodologies

Foreword The substituted aminocyclohexanol scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid, three-dimensional structure allows for precise sp...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The substituted aminocyclohexanol scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. Within this class, 4-amino-2-methylcyclohexan-1-ol presents a particularly relevant synthetic challenge due to its three stereocenters. The precise control over the relative stereochemistry of the hydroxyl, amino, and methyl groups is paramount for elucidating structure-activity relationships (SAR) and developing potent, selective drug candidates. This guide provides an in-depth exploration of robust and diastereoselective synthetic strategies to access this valuable building block, intended for researchers and professionals in synthetic chemistry and drug development.

Stereochemical Landscape and Thermodynamic Considerations

The structure of 4-amino-2-methylcyclohexan-1-ol contains three stereogenic centers at carbons C1, C2, and C4, giving rise to 2³ = 8 possible stereoisomers. These exist as four pairs of enantiomers. The diastereoselectivity of a synthesis is determined by the relative orientation of these three substituents.

The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and steric strain. Substituents can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions, larger substituents preferentially occupy the more stable equatorial position.[1] For 4-amino-2-methylcyclohexan-1-ol, the thermodynamically most stable diastereomer will have the maximum number of substituents in equatorial positions. Understanding this principle is crucial, as it dictates the outcome of thermodynamically controlled reactions and informs the design of kinetically controlled processes. For disubstituted cyclohexanes, the cis isomer has both groups on the same side of the ring, while the trans isomer has them on opposite sides.[1][2] The interplay between the hydroxyl, amino, and methyl groups' stereochemistry defines the overall molecular shape and its potential interactions with biological targets.

Core Synthetic Strategies for Diastereocontrol

Achieving high diastereoselectivity in the synthesis of polysubstituted cyclohexanes requires a carefully chosen strategy that leverages substrate-directing effects, reagent-control, or catalysis. We will explore several field-proven approaches.

Strategy I: Catalytic Hydrogenation of Aromatic Precursors

Catalytic hydrogenation of a substituted aminophenol is one of the most direct routes to the aminocyclohexanol core. The stereochemical outcome is highly dependent on the catalyst, solvent, and reaction conditions, which influence the adsorption of the substrate onto the catalyst surface.

Causality of Experimental Choices: The starting material, typically 4-amino-2-methylphenol, is hydrogenated over a heterogeneous catalyst. Rhodium- and Ruthenium-based catalysts are often employed for aromatic ring saturation.[3] For instance, a Rh-MoOx/SiO2 catalyst has been shown to be effective for the hydrogenation of amino acids to amino alcohols with retention of configuration, highlighting the potential for stereocontrol.[4][5] The choice of solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the direction of hydrogen addition. Acidic conditions are often required to protonate the amino group, which can alter its directing effect.[6]

Logical Workflow for Catalytic Hydrogenation:

Caption: Workflow for the synthesis of 4-amino-2-methylcyclohexan-1-ol via catalytic hydrogenation.

Strategy II: Diastereoselective Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds.[7] This strategy involves the reaction of a ketone with an amine source to form an intermediate imine (or iminium ion), which is then reduced in situ by a selective hydride agent. The diastereoselectivity is governed by the facial selectivity of the hydride attack on the imine, which is influenced by the steric environment created by the existing substituents on the cyclohexane ring.

Causality of Experimental Choices: The logical starting material is a 4-hydroxy-3-methylcyclohexanone. The reaction with ammonia (or a protected amine equivalent) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) yields the target compound. NaBH(OAc)₃ is often preferred as it is milder and selective for imines over ketones. The existing hydroxyl and methyl groups on the ring will direct the approach of the incoming nucleophile and the subsequent hydride attack to minimize steric hindrance, often leading to the thermodynamically favored product.

For enhanced selectivity, biocatalytic reductive amination using imine reductases (IREDs) or reductive aminases (RedAms) offers a compelling alternative.[8][9] These enzymes operate under mild conditions and can exhibit exquisite stereoselectivity, driven by the precise arrangement of amino acid residues in the active site.[10]

Mechanism of Reductive Amination:

Reductive_Amination_Mechanism Ketone 4-Hydroxy-3-methylcyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Amine + NH₃ Imine Iminium Ion Intermediate Hemiaminal->Imine - H₂O Product 4-Amino-2-methylcyclohexan-1-ol (Specific Diastereomer) Imine->Product Diastereoselective Hydride Attack Hydride [H⁻] (from NaBH(OAc)₃) Hydride->Imine

Caption: Key steps in the diastereoselective reductive amination of a substituted cyclohexanone.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on factors such as starting material availability, desired stereoisomer, scalability, and cost.

StrategyStarting Material(s)Key Reagents/CatalystsDiastereoselectivity ControlAdvantagesChallenges
Catalytic Hydrogenation 4-Amino-2-methylphenolH₂, Ru/C, Rh/Al₂O₃, PtO₂Catalyst-substrate interaction, reaction conditions (T, P)Atom economical, direct route from commercially available materials.Often produces mixtures of diastereomers; high pressure equipment required; catalyst poisoning.
Reductive Amination 4-Hydroxy-3-methylcyclohexanoneNH₃, NaBH(OAc)₃, NaBH₃CNSubstrate control; steric hindrance directs hydride attack.High functional group tolerance; mild conditions; predictable stereochemical outcomes.Synthesis of the ketone precursor may be multi-step; potential for over-alkylation.
Biocatalytic Reductive Amination 4-Hydroxy-3-methylcyclohexanoneAmine Dehydrogenase (AmDH) or Imine Reductase (IRED), NH₃, Cofactor (NAD(P)H)Enzyme active site architecture.Extremely high stereoselectivity; environmentally benign (aqueous media, mild T/P).Enzyme availability and stability; substrate scope may be limited; requires cofactor recycling system.
Epoxide Ring-Opening Methyl-substituted cyclohexene oxideNH₃ or azide (e.g., NaN₃) followed by reduction.S_N_2 mechanism dictates anti-addition.Stereospecific introduction of 1,2-aminoalcohol functionality.Regioselectivity of amine attack can be an issue; synthesis of the chiral epoxide is required.[11]

Detailed Experimental Protocols

The following protocols are provided as illustrative examples, grounded in established chemical principles. Researchers should perform their own risk assessments and optimizations.

Protocol 1: Diastereoselective Reductive Amination of (2R,4R)-4-hydroxy-2-methylcyclohexan-1-one

This protocol aims to synthesize a specific diastereomer by leveraging the directing effect of the pre-existing stereocenters.

Materials and Reagents:

  • (2R,4R)-4-hydroxy-2-methylcyclohexan-1-one (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add (2R,4R)-4-hydroxy-2-methylcyclohexan-1-one (e.g., 1.28 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol).

  • Add anhydrous methanol (50 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • In a single portion, add sodium cyanoborohydride (0.94 g, 15 mmol) to the stirred solution. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between DCM (50 mL) and saturated aqueous NaHCO₃ (50 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification:

  • The crude product can be purified by silica gel column chromatography using a gradient of DCM/MeOH (with 1% NH₄OH) to afford the desired 4-amino-2-methylcyclohexan-1-ol diastereomer.

Characterization:

  • The diastereomeric ratio (d.r.) should be determined by ¹H NMR analysis of the crude product or by GC-MS. The relative stereochemistry can be confirmed by 2D NMR experiments (e.g., NOESY).

Protocol 2: Catalytic Hydrogenation of 4-Amino-2-methylphenol

This protocol describes a general procedure for the saturation of the aromatic ring. The resulting diastereomeric ratio will be highly dependent on the specific catalyst and conditions chosen.

Materials and Reagents:

  • 4-Amino-2-methylphenol (1.0 eq)

  • 5% Ruthenium on Carbon (Ru/C) (10 mol% Ru)

  • Tetrahydrofuran (THF) or Water

  • Parr high-pressure reactor or similar hydrogenation apparatus

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To the vessel of a high-pressure reactor, add 4-amino-2-methylphenol (e.g., 1.23 g, 10 mmol) and the solvent (50 mL THF).

  • Carefully add 5% Ru/C (e.g., 2.0 g, containing ~10 mol% Ru) under a stream of inert gas.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor vessel with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the reactor with hydrogen to 500-1000 psi.

  • Begin stirring and heat the reactor to 120-150 °C.[3]

  • Maintain the reaction under these conditions for 12-24 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

  • The resulting mixture of diastereomers can be separated by careful column chromatography or by fractional crystallization of their salts (e.g., hydrochlorides).

Conclusion and Future Outlook

The diastereoselective synthesis of 4-amino-2-methylcyclohexan-1-ol is a solvable yet nuanced challenge in modern organic synthesis. While classical methods like catalytic hydrogenation provide direct access, they often suffer from low selectivity. In contrast, substrate-controlled methods like reductive amination of a pre-functionalized cyclohexane precursor offer a more reliable and predictable pathway to specific diastereomers. The rationale behind this control lies in the steric directing effects of existing substituents, which guide the trajectory of incoming reagents.

The future of this field will likely be dominated by advances in catalysis. The development of novel, highly selective transition-metal catalysts for hydrogenation and the continued expansion of the biocatalytic toolbox with engineered imine reductases and amine dehydrogenases will enable access to all possible stereoisomers with unprecedented efficiency and selectivity.[9] These advancements will empower medicinal chemists to more thoroughly explore the chemical space around the aminocyclohexanol scaffold, accelerating the discovery of next-generation therapeutics.

References

  • Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024).
  • Sviatenko, O., Manideep, K. V., & Höhne, M. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Li, L., et al. (2022). Modular access to substituted cyclohexanes with kinetic stereocontrol. Science.
  • McNulty, J., et al. (2023). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. The Journal of Organic Chemistry.
  • López-Alvarado, P., et al. (2016). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
  • López-Alvarado, P., et al. (2016). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
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  • Wikipedia. (n.d.). Reductive amination. [Link]

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  • Szakonyi, Z., et al. (2018). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry.
  • Cárdenas-Fernández, M., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Slagman, S., et al. (2020). Biocatalytic reductive amination for the synthesis of aliphatic amino alcohols. ResearchGate. [Link]

  • Miller, D. J., & Jackson, J. E. (2007). Hydrogenation of Amino Acid Mixtures to Amino Alcohols: Renewable Building Blocks for Fine and Specialty Chemicals Production. AIChE Annual Meeting.
  • Montgomery, S. L., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science.
  • Tamura, M., et al. (2014). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.
  • CN114436865A - Preparation method of 4-aminocyclohexanol.
  • Tamura, M., et al. (2014). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications. [Link]

  • Tohoku University. (2014). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-methylcyclohexan-1-ol

Abstract This technical guide provides a comprehensive overview of the chemical properties of 4-Amino-2-methylcyclohexan-1-ol, a substituted cyclohexanol derivative with significant potential in pharmaceutical and materi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Amino-2-methylcyclohexan-1-ol, a substituted cyclohexanol derivative with significant potential in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, stereoisomerism, spectral characteristics, reactivity, and analytical considerations. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from analogous compounds to provide a robust predictive profile. All discussions are grounded in authoritative chemical knowledge, with appropriate citations to support key claims.

Molecular Structure and Physicochemical Properties

4-Amino-2-methylcyclohexan-1-ol possesses a cyclohexane ring scaffold substituted with hydroxyl, amino, and methyl groups. This seemingly simple structure gives rise to a rich stereochemical landscape and a unique combination of physical and chemical properties.

Core Structure and IUPAC Nomenclature

The systematic IUPAC name for this compound is 4-Amino-2-methylcyclohexan-1-ol.[1] Its molecular formula is C7H15NO, with a corresponding molecular weight of approximately 129.20 g/mol .[1]

Table 1: Key Physicochemical Properties of 4-Amino-2-methylcyclohexan-1-ol

PropertyValueSource
Molecular FormulaC7H15NOPubChem[1]
Molecular Weight129.20 g/mol PubChem[1]
XLogP3-AA (Predicted)0.4PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Topological Polar Surface Area46.3 ŲPubChem[1]
pKa (Predicted)The pKa of the amino group is predicted to be in the range of 9-11, typical for a primary amine on a cycloalkane. The hydroxyl group is expected to have a pKa around 16, similar to other secondary alcohols.General Organic Chemistry Principles
SolubilityExpected to be soluble in water and polar organic solvents like methanol and ethanol due to the presence of polar amino and hydroxyl groups.[2] The methyl group imparts some lipophilic character.Inferred from related compounds[2]
Stereoisomerism: A Complex Landscape

The presence of three chiral centers at positions 1, 2, and 4 of the cyclohexane ring leads to the possibility of 2^3 = 8 stereoisomers. These stereoisomers can exist as four pairs of enantiomers. The relative stereochemistry (cis/trans) of the substituents dramatically influences the molecule's three-dimensional conformation and, consequently, its biological activity and physical properties.

Caption: Stereochemical relationships of 4-Amino-2-methylcyclohexan-1-ol.

G 4-Amino-2-methylcyclohexan-1-ol 4-Amino-2-methylcyclohexan-1-ol Stereoisomers (2^3 = 8) Stereoisomers (2^3 = 8) 4-Amino-2-methylcyclohexan-1-ol->Stereoisomers (2^3 = 8) 3 Chiral Centers Enantiomeric Pairs (4) Enantiomeric Pairs (4) Stereoisomers (2^3 = 8)->Enantiomeric Pairs (4) Diastereomers Diastereomers Stereoisomers (2^3 = 8)->Diastereomers

The cis and trans isomers will adopt different chair conformations to minimize steric strain. The bulky methyl, amino, and hydroxyl groups will preferentially occupy equatorial positions to achieve greater stability. The specific conformational preferences of each stereoisomer will have a profound impact on its reactivity and interaction with biological targets.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous overlapping signals from the cyclohexane ring protons. Key diagnostic signals would include:

    • A broad singlet for the hydroxyl proton (OH), typically in the range of 1-5 ppm, whose chemical shift is dependent on concentration and solvent.

    • A broad signal for the two amine protons (NH2), also variable in chemical shift.

    • A doublet for the methyl group (CH3) protons, likely in the upfield region (0.8-1.2 ppm), coupled to the adjacent methine proton.

    • Multiplets for the methine protons attached to the carbon bearing the hydroxyl group (CH-OH) and the amino group (CH-NH2), expected to be in the downfield region (3.0-4.0 ppm) due to the deshielding effect of the electronegative oxygen and nitrogen atoms.[3][4]

    • A complex series of multiplets for the remaining methylene (CH2) and methine (CH) protons of the cyclohexane ring.[5]

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule, assuming no accidental equivalence.[6]

    • The carbon attached to the hydroxyl group (C-OH) would appear in the 60-75 ppm range.

    • The carbon attached to the amino group (C-NH2) would resonate in the 40-60 ppm range.

    • The methyl carbon (CH3) would be found in the upfield region, typically 15-25 ppm.

    • The remaining cyclohexane ring carbons would appear in the 20-45 ppm range.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 4-Amino-2-methylcyclohexan-1-ol is expected to show a molecular ion peak (M+) at m/z 129. However, for aliphatic alcohols and amines, the molecular ion peak can be weak or even absent due to facile fragmentation.[7][8]

Predicted Fragmentation Pathways:

  • Alpha-Cleavage: This is a characteristic fragmentation for both alcohols and amines.[8][9] Cleavage of the C-C bond adjacent to the oxygen or nitrogen can lead to the formation of resonance-stabilized cations.

  • Dehydration: Loss of a water molecule (M-18) from the molecular ion is a common fragmentation pathway for cyclic alcohols, leading to a peak at m/z 111.[8][10]

  • Loss of Ammonia: Elimination of ammonia (M-17) can also occur, giving rise to a peak at m/z 112.

  • Ring Cleavage: The cyclohexane ring can undergo various cleavage reactions, leading to a complex pattern of smaller fragment ions.[7]

Caption: Predicted major fragmentation pathways in EI-MS.

G M+ (m/z 129) M+ (m/z 129) m/z 111 m/z 111 M+ (m/z 129)->m/z 111 - H2O m/z 112 m/z 112 M+ (m/z 129)->m/z 112 - NH3 Alpha-Cleavage Fragments Alpha-Cleavage Fragments M+ (m/z 129)->Alpha-Cleavage Fragments

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group, indicative of hydrogen bonding.

  • N-H Stretch: One or two sharp bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

  • C-H Stretch: Bands just below 3000 cm⁻¹ due to the sp³ C-H bonds of the cyclohexane and methyl groups.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

  • N-H Bend: A medium intensity band around 1600 cm⁻¹.

Chemical Reactivity

The reactivity of 4-Amino-2-methylcyclohexan-1-ol is governed by the interplay of its three functional groups.

Acidity and Basicity
  • Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group basic. It will readily react with acids to form an ammonium salt. The pKa of the conjugate acid is expected to be around 10-11.[11][12]

  • Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by strong bases to form an alkoxide.

Reactions of the Amino Group

The primary amine is a good nucleophile and will undergo typical reactions of this functional group, including:

  • N-Alkylation: Reaction with alkyl halides.

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Schiff Base Formation: Condensation with aldehydes or ketones.

Reactions of the Hydroxyl Group

The secondary alcohol can undergo:

  • Oxidation: Oxidation to the corresponding ketone, 4-amino-2-methylcyclohexanone, using reagents like chromic acid or PCC.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: For example, the Williamson ether synthesis.

Intramolecular Reactions

The proximity of the amino and hydroxyl groups can facilitate intramolecular reactions, such as the formation of cyclic ethers or other heterocyclic structures under appropriate conditions.

Analytical Methodologies

The analysis of 4-Amino-2-methylcyclohexan-1-ol requires techniques that can address its stereochemical complexity and ensure purity.

Chiral Separation

Due to the presence of multiple chiral centers, the separation of stereoisomers is a critical analytical challenge.

Workflow: Chiral HPLC Method Development

Caption: A general workflow for developing a chiral HPLC method.

G cluster_0 Method Development Column_Screening Column Screening (e.g., Polysaccharide-based CSPs) Mobile_Phase_Optimization Mobile Phase Optimization (Normal, Reversed, Polar Organic) Column_Screening->Mobile_Phase_Optimization Parameter_Tuning Parameter Tuning (Flow rate, Temperature) Mobile_Phase_Optimization->Parameter_Tuning Method_Validation Method Validation Parameter_Tuning->Method_Validation

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A screening of various chiral stationary phases (CSPs) is the first step. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of amino alcohols.[13][14][15]

  • Mobile Phase Selection:

    • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol with a basic additive like diethylamine to improve peak shape.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer to control the ionization state of the amino group.[15]

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is suitable as the molecule lacks a strong chromophore. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be employed.

  • Optimization: The resolution of stereoisomers can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Purity and Identity Confirmation

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: To improve volatility and chromatographic performance, the amino and hydroxyl groups can be derivatized, for example, by silylation with a reagent like BSTFA.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Temperature Program: An appropriate temperature gradient to ensure the separation of any impurities.

  • MS Detection: Electron ionization (EI) is typically used for identity confirmation based on the fragmentation pattern.

Stability and Storage

Stability:

  • Like many amines, 4-Amino-2-methylcyclohexan-1-ol may be susceptible to oxidation and reaction with atmospheric carbon dioxide over time.

  • Long-term stability studies should be conducted under controlled conditions to establish a re-test period or shelf life.[16][17][18]

Storage:

  • It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[19]

  • For long-term storage, refrigeration in a dark place is advisable to minimize degradation.

Safety and Handling

While a specific safety data sheet for 4-Amino-2-methylcyclohexan-1-ol is not widely available, the following precautions should be taken based on the properties of similar amino alcohols:[19][20][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[19]

Conclusion

4-Amino-2-methylcyclohexan-1-ol is a molecule with significant synthetic potential, largely owing to its stereochemical diversity and the presence of versatile functional groups. While direct experimental data is sparse, this guide provides a robust, predictive framework for its chemical properties based on established principles and data from analogous compounds. As research into this and related molecules progresses, the experimental validation of the properties outlined herein will be crucial for its successful application in drug discovery and materials science.

References

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  • Google Patents. (1999, March 18). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.
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  • PubChem. (2025, November 15). cis-(2R,4S)-4-amino-2-methylcyclohexan-1-ol. Retrieved February 15, 2026, from [Link]

  • ChemBK. (n.d.). 4-Amino-2-methylcyclohexanol. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). NoName_3502 | C7H15NO | CID 57127015. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, January 19). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Retrieved February 15, 2026, from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 10). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Retrieved February 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Trans-4-[[(2-Aminophenyl)methyl]amino]cyclohexanol. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 4-amino-2-methylhexan-1-ol (C7H17NO). Retrieved February 15, 2026, from [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved February 15, 2026, from [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved February 15, 2026, from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Cyclohexanol, 2-methyl-. Retrieved February 15, 2026, from [Link]

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Foundational

A Technical Guide to Substituted Aminocyclohexanols: Focus on 2-Amino-4-methylcyclohexan-1-ol (CAS No. 854436-30-9)

<Technical Guide: 4-Amino-2-methylcyclohexan-1-ol > Introduction Substituted aminocyclohexanol scaffolds are pivotal structural motifs in modern medicinal chemistry. Their rigid, three-dimensional architecture provides a...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Guide: 4-Amino-2-methylcyclohexan-1-ol >

Introduction

Substituted aminocyclohexanol scaffolds are pivotal structural motifs in modern medicinal chemistry. Their rigid, three-dimensional architecture provides a robust framework for orienting functional groups in precise spatial arrangements, making them invaluable as chiral building blocks for synthesizing complex, biologically active molecules.[1] The shape and stereochemistry of a drug molecule are critical factors that dictate its interaction with biological targets like enzymes and receptors.[2] This guide provides an in-depth technical overview of a specific member of this class, focusing on the compound registered under CAS Number 854436-30-9.

A point of nomenclature requires clarification. The user-specified topic "4-Amino-2-methylcyclohexan-1-ol" is structurally ambiguous. However, a definitive CAS number, 854436-30-9 , is assigned to the constitutional isomer 2-Amino-4-methylcyclohexan-1-ol .[3][4][5] This document will therefore focus on the technical details of the latter, providing researchers, scientists, and drug development professionals with a comprehensive resource on its structure, synthesis, properties, and applications.

Chemical Identity and Stereochemistry

The fundamental structure of 2-Amino-4-methylcyclohexan-1-ol consists of a cyclohexane ring substituted with a hydroxyl group (-OH) at position 1, an amino group (-NH2) at position 2, and a methyl group (-CH3) at position 4.

Identifier Value
Primary Name 2-Amino-4-methylcyclohexan-1-ol
CAS Number 854436-30-9[3][6]
Molecular Formula C7H15NO[6]
Molecular Weight 129.20 g/mol [6]
Synonyms Cyclohexanol, 2-amino-4-methyl-[3]
The Complexity of Stereoisomerism

The true chemical richness of this molecule lies in its stereochemistry. The cyclohexane ring contains three chiral centers at carbons C1, C2, and C4. This gives rise to a total of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers.

These stereoisomers are distinguished by:

  • Relative Stereochemistry (Diastereomers): The spatial orientation of the three substituents relative to each other, described using cis and trans nomenclature. For example, the relationship between the hydroxyl and amino groups on C1 and C2 can be cis (on the same face of the ring) or trans (on opposite faces). The same applies to the relationship between groups at C1/C4 and C2/C4.

  • Absolute Stereochemistry (Enantiomers): The specific three-dimensional arrangement at each chiral center, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. Each diastereomer has a non-superimposable mirror image, its enantiomer.[7] For instance, PubChem lists specific stereoisomers such as (1S,2S,4R)-2-amino-4-methylcyclohexan-1-ol.[8]

The interplay between these stereochemical features dictates the overall shape of the molecule, which is crucial for its biological activity. The ability to synthesize a single, specific stereoisomer is a primary goal in drug development to ensure target selectivity and minimize off-target effects.

Diagram 1: Stereoisomer Relationships

G cluster_0 Pair 1 (Enantiomers) cluster_1 Pair 2 (Enantiomers) Isomer A (1R,2R,4S) Isomer A (1R,2R,4S) Isomer B (1S,2S,4R) Isomer B (1S,2S,4R) Isomer A (1R,2R,4S)->Isomer B (1S,2S,4R) mirror image Isomer C (1R,2S,4S) Isomer C (1R,2S,4S) Isomer A (1R,2R,4S)->Isomer C (1R,2S,4S) Diastereomers Isomer D (1S,2R,4R) Isomer D (1S,2R,4R) Isomer A (1R,2R,4S)->Isomer D (1S,2R,4R) Diastereomers Isomer B (1S,2S,4R)->Isomer C (1R,2S,4S) Diastereomers Isomer B (1S,2S,4R)->Isomer D (1S,2R,4R) Diastereomers Isomer C (1R,2S,4S)->Isomer D (1S,2R,4R) mirror image

Caption: Relationship between four of the eight possible stereoisomers.

Synthesis and Chemical Reactivity

The stereoselective synthesis of specific 2-amino-4-methylcyclohexan-1-ol isomers is a significant chemical challenge. Methodologies often rely on controlling the stereochemistry of reduction or amination steps on a pre-functionalized cyclohexane ring.

Proposed Synthetic Pathway

A plausible and versatile approach begins with a substituted cyclohexanone. The following workflow outlines a conceptual pathway that offers control points for introducing the required stereochemistry.

  • Starting Material: The synthesis can commence from 4-methylcyclohex-2-en-1-one, a readily available starting material.

  • Epoxidation: Stereoselective epoxidation of the alkene creates an epoxide. The choice of oxidizing agent (e.g., m-CPBA or a Sharpless asymmetric epoxidation variant) can influence the facial selectivity of the attack.

  • Regioselective Epoxide Opening: The epoxide is then opened by a nitrogen nucleophile, such as azide (N₃⁻) or a protected amine. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon (C2), and proceeds with an inversion of stereochemistry (SN2 mechanism). This step establishes the trans relationship between the incoming amino group and the oxygen.

  • Reduction Steps: The ketone at C1 is reduced to a hydroxyl group. The choice of reducing agent (e.g., NaBH₄ for axial attack vs. L-Selectride® for equatorial attack) provides a degree of stereocontrol. If an azide was used, it is subsequently reduced to the primary amine (e.g., via H₂/Pd-C or LiAlH₄).

  • Deprotection: If a protected amine was used, a final deprotection step yields the target molecule.

Diagram 2: Proposed Synthetic Workflow

G start 4-Methylcyclohex-2-en-1-one epoxidation Stereoselective Epoxidation (e.g., m-CPBA) start->epoxidation epoxide Epoxy-ketone Intermediate epoxidation->epoxide opening Regioselective Epoxide Opening (e.g., NaN3) epoxide->opening azido_alcohol Azido-alcohol Intermediate opening->azido_alcohol reduction_ketone Ketone Reduction (e.g., NaBH4) azido_alcohol->reduction_ketone Step 1 reduction_azide Azide Reduction (e.g., H2/Pd-C) reduction_ketone->reduction_azide Step 2 product 2-Amino-4-methyl- cyclohexan-1-ol reduction_azide->product

Caption: Conceptual workflow for the synthesis of 2-Amino-4-methylcyclohexan-1-ol.

Applications in Research and Drug Development

The value of 2-amino-4-methylcyclohexan-1-ol in drug discovery lies in its utility as a chiral synthon . The rigid cyclohexane backbone, combined with the hydrogen-bond donating and accepting capabilities of the vicinal amino and hydroxyl groups, makes it an excellent scaffold for mimicking peptide turns or interacting with specific pockets in protein active sites.

  • As a Pharmacophore Element: The 1,2-aminoalcohol motif is a key pharmacophore in many classes of drugs. This scaffold can engage in multiple hydrogen bonds with a biological target, leading to high-affinity binding. Derivatives of aminocyclohexanols have been investigated as analgesics and narcotic antagonists.[9][10]

  • Scaffold for Diversity-Oriented Synthesis: The amino group serves as a versatile handle for chemical modification. It can be acylated, alkylated, or used as a nucleophile to build more complex molecular architectures, enabling the creation of libraries of compounds for screening against various diseases.

  • Constrained Analogues: In medicinal chemistry, constraining the conformation of a flexible drug molecule can often lead to increased potency and selectivity. Replacing a flexible amino alcohol side chain with a rigid aminocyclohexanol ring system is a common strategy to achieve this conformational lock.

Diagram 3: Pharmacophore Concept

G cluster_0 2-Amino-4-methylcyclohexan-1-ol Scaffold cluster_1 Biological Target scaffold Rigid Cyclohexane Backbone oh H-Bond Acceptor/Donor (-OH) scaffold->oh nh2 H-Bond Donor (-NH2) scaffold->nh2 me Hydrophobic Group (-CH3) scaffold->me receptor Receptor Binding Pocket oh->receptor H-Bonding nh2->receptor H-Bonding / Ionic me->receptor van der Waals

Caption: The molecule as a scaffold for targeted biological interactions.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for CAS 854436-30-9 is not widely available, data from structurally related aminocyclohexanols and substituted cyclohexanols allow for a reliable preliminary hazard assessment. The compound should be handled with care in a laboratory setting by trained personnel.

Hazard ClassPrecautionary Statement
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation May cause skin irritation.
Eye Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

    • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved particulate respirator.

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.[11]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[11]

Conclusion

2-Amino-4-methylcyclohexan-1-ol (CAS 854436-30-9) is a structurally complex and chemically significant molecule. Its value is derived from its rigid three-dimensional scaffold and multiple stereocenters, which make it a highly sought-after building block in the field of drug discovery and development. A thorough understanding of its stereochemistry is paramount for its successful application. While synthetic routes are challenging, they offer multiple points for stereocontrol, enabling access to specific isomers. Researchers and scientists working with this compound should adhere to strict safety protocols appropriate for handling potentially hazardous chemical substances.

References

Click to expand
  • PubChem. (n.d.). (1S,2S,4R)-2-amino-4-methylcyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • CRC Industries. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • CRC Industries. (2020, March 2). Safety Data Sheet. Retrieved from [Link]

  • Zhang, W., et al. (n.d.). Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. ACS Catalysis. Retrieved from [Link]

  • ValCUN, L., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(9), 10443-10455. Retrieved from [Link]

  • Lednicer, D., et al. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. Retrieved from [Link]

  • Wang, H., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18). Retrieved from [Link]

  • Horváth, Z., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3373. Retrieved from [Link]

  • Mlinarić, S., et al. (2021). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 17, 246-255. Retrieved from [Link]

  • Planet, M., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5793-5797. Retrieved from [Link]

  • Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. Retrieved from [Link]

  • Marco-Contelles, J. (2006). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 13(25), 3079-3101. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylhexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How did they assign absolute configuration to these cis and trans 2-methylcyclohexanols? Retrieved from [Link]

  • Alabugin, I. V., & Gold, B. (n.d.). Stereochemistry. In The Organic Chemistry of Medicinal Agents. AccessPharmacy. Retrieved from [Link]

  • Evans, M. (2010, February 13). IE Organic Lecture 12 - Stereochemistry of Cyclohexanes [Video]. YouTube. Retrieved from [Link]

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Exploratory

Theoretical Studies of 4-Amino-2-methylcyclohexan-1-ol: A Structural &amp; Conformational Analysis Guide

The following technical guide details the theoretical framework for analyzing 4-Amino-2-methylcyclohexan-1-ol , a tri-substituted cyclohexane scaffold with significant potential in fragment-based drug design (FBDD). This...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical framework for analyzing 4-Amino-2-methylcyclohexan-1-ol , a tri-substituted cyclohexane scaffold with significant potential in fragment-based drug design (FBDD).

This guide is structured to serve as a foundational protocol for computational chemists and medicinal chemists.

Executive Summary

The molecule 4-Amino-2-methylcyclohexan-1-ol represents a "privileged scaffold" in medicinal chemistry due to its high Fsp3 character (fraction of sp3 hybridized carbons) and defined vectors for substituent exit. Unlike planar aromatic fragments, this scaffold offers three distinct vectors (hydroxyl, methyl, amine) in 3D space, allowing for precise probing of protein binding pockets.[1]

This guide establishes the theoretical protocols for characterizing its stereochemical complexity , conformational landscape , and electronic reactivity .[1] The absence of proximal intramolecular hydrogen bonding (unlike 1,2-aminoalcohols) renders the C4-amine and C1-hydroxyl groups highly available for intermolecular interactions, a critical feature for ligand efficiency.

Stereochemical Architecture

Before initiating quantum mechanical calculations, one must define the stereochemical space.[1] This molecule possesses three chiral centers at C1, C2, and C4 .[1] Theoretically, this yields ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 stereoisomers (4 enantiomeric pairs).
Stereoisomer Enumeration

The relative configuration of the substituents determines the molecular shape (globular vs. extended).[1] The key diastereomers are defined by the cis/trans relationships relative to the reference C1-hydroxyl group.[1]

  • All-cis (1,2-cis; 1,4-cis): Substituents on the same face.

  • 1,2-trans; 1,4-cis: Methyl trans to OH; Amine cis to OH.

  • 1,2-cis; 1,4-trans: Methyl cis to OH; Amine trans to OH.

  • All-trans: Substituents alternating faces.

Visualization of Stereochemical Logic

The following diagram illustrates the hierarchy of stereoisomers and their expected relative energies based on steric strain (A-values).

Stereochemistry Root 4-Amino-2-methylcyclohexan-1-ol (3 Chiral Centers: C1, C2, C4) Isomers 8 Possible Stereoisomers (4 Diastereomers x 2 Enantiomers) Root->Isomers Dia1 Diastereomer A (All-Equatorial Candidate) Most Stable Isomers->Dia1 Config: 1,2-trans, 1,4-trans (e,e,e) Dia2 Diastereomer B (Axial Methyl) +1.7 kcal/mol Isomers->Dia2 Config: 1,2-cis Dia3 Diastereomer C (Axial Hydroxyl) +0.9 kcal/mol Isomers->Dia3 Config: 1,2-cis (alt) Dia4 Diastereomer D (Axial Amine) +1.4 kcal/mol Isomers->Dia4 Config: 1,4-cis

Figure 1: Stereochemical hierarchy and predicted energetic penalties based on substituent A-values.

Conformational Analysis & Energetics

The theoretical stability of this scaffold is governed by the Chair Flip Equilibrium .[1] Unlike 2-aminocyclohexanol, where an intramolecular hydrogen bond (IMHB) can lock a specific conformation, the 1,4-substitution pattern here precludes direct OH···N bonding in the chair form.

Thermodynamic Drivers (A-Values)

To predict the global minimum, we sum the A-values (steric penalty for axial positioning) for each substituent:

  • -CH₃ (Methyl): 1.70 kcal/mol

  • -NH₂ (Amino): 1.20 – 1.40 kcal/mol

  • -OH (Hydroxyl): 0.87 kcal/mol

Theoretical Prediction: The conformer placing the Methyl group in the equatorial position will be the primary driver of stability.[1] The "All-Equatorial" isomer (where C1-OH, C2-Me, and C4-NH₂ are all equatorial) requires a specific relative stereochemistry:

  • C1-OH vs C2-Me: Trans (diequatorial)

  • C1-OH vs C4-NH₂: Trans (diequatorial)

The "Twist-Boat" Hypothesis

While rare, the 1,4-relationship allows for a potential hydrogen bond if the ring adopts a twist-boat conformation.

  • Hypothesis: A high-energy twist-boat intermediate might be stabilized by a trans-annular OH···N interaction (approx.[1] 2.8 Å).[1]

  • Validation: This must be ruled out or confirmed via DFT optimization (see Section 4).

Computational Methodology (Protocol)

To rigorously study this structure, the following computational workflow is mandated. This protocol ensures results are comparable to high-quality literature standards.

Level of Theory[1][2][3]
  • Functional: M06-2X or ωB97X-D .

    • Reasoning: These functionals include dispersion corrections, which are critical for accurately modeling weak steric interactions in saturated rings and non-covalent interactions (like H-bonding). Standard B3LYP is insufficient for accurate conformational energies.[1][2]

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Reasoning: Provides a balance between cost and accuracy, minimizing basis set superposition error (BSSE).[1]

  • Solvation: SMD Model (Solvation Model based on Density).

    • Solvents: Water (biological relevance) and DMSO (assay relevance).[1]

Workflow Diagram

The following Graphviz workflow outlines the step-by-step computational process.

Workflow Start Input Structure (3D Coordinates) ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch GeomOpt DFT Optimization (M06-2X/def2-TZVP) ConfSearch->GeomOpt Top 10 Conformers Freq Frequency Calc (Verify Minima/NIMAG=0) GeomOpt->Freq Solv Solvation Energy (SMD: Water/DMSO) Freq->Solv Gibbs Free Energy Output Boltzmann Population & NMR Prediction Solv->Output

Figure 2: Computational pipeline for determining the global minimum and population analysis.

Electronic Properties & Reactivity

Once the global minimum is identified, the following electronic descriptors should be calculated to predict drug-like behavior.

Molecular Electrostatic Potential (MEP)[1]
  • Objective: Identify binding hot-spots.

  • Prediction:

    • Negative Potential (Red): Localized on the Oxygen (OH) and Nitrogen (NH₂) lone pairs.[1] These are H-bond acceptors.

    • Positive Potential (Blue): Localized on the Hydroxyl proton and Amine protons.[1] These are H-bond donors.

    • Implication: The vectors of these potentials will define the pharmacophore.[1] In the all-equatorial conformer, these vectors diverge, allowing simultaneous engagement of different protein residues.

Frontier Molecular Orbitals (FMO)[1]
  • HOMO (Highest Occupied Molecular Orbital): Likely centered on the Nitrogen lone pair (more nucleophilic than Oxygen).[1]

    • Significance: The amine is the primary site for covalent modification or metabolic oxidation.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): High energy, diffuse (saturated system).[1]

    • Significance: Indicates chemical stability (large HOMO-LUMO gap).[1]

Experimental Validation Strategy

Theoretical results must be validated against experimental data.

NMR Spectroscopy ( H)

The coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-values) of the ring protons are the definitive probe for conformation (Karplus equation).
  • Axial-Axial (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Large coupling (10–13 Hz).
    
  • Axial-Equatorial (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Small coupling (2–5 Hz).
    
  • Equatorial-Equatorial (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Small coupling (2–5 Hz).
    

Validation Protocol: If the theoretical model predicts a diequatorial conformation for H1 and H2 (meaning substituents are diaxial), one would expect small ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 values. Conversely, if the substituents are diequatorial (H1 and H2 are diaxial), ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

will be large (~11 Hz).
Table of Predicted Parameters
ParameterMethodExpected Value (Global Min)Significance
C1-C2 Torsion DFT (M06-2X)~60° (Gauche) or ~180° (Anti)Defines cis/trans relationship
HOMO Energy DFT-6.0 to -6.5 eVNucleophilicity of Amine
Dipole Moment DFT2.0 - 3.5 DebyeSolubility/Permeability

GIAO-NMR> 10 Hz (if H's are diaxial)Confirms Chair Conformation

References

  • Gaussian 16 User Reference. (2025). Gaussian, Inc.[1]Link[1]

  • M06-2X Functional Validation. Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry.[1] Theor.[1] Chem. Acc.Link

  • Cyclohexane A-Values. Winstein, S., & Holness, N. J.[1] (1955).[1] Neighboring Carbon and Hydrogen.[1][3][4] J. Am. Chem. Soc.[1]Link[1]

  • SMD Solvation Model. Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density. J. Phys.[1] Chem. B.Link[1]

  • Stereochemistry of substituted cyclohexanes. Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds.[1][5][6] Wiley-Interscience. Link

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Protocols & Analytical Methods

Method

Application Note: 4-Amino-2-methylcyclohexan-1-ol as a Chiral Scaffold

This Application Note and Protocol Guide details the use of 4-Amino-2-methylcyclohexan-1-ol (CAS 1314963-60-4 and related isomers) in asymmetric synthesis and drug development. While often classified as a chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-Amino-2-methylcyclohexan-1-ol (CAS 1314963-60-4 and related isomers) in asymmetric synthesis and drug development.

While often classified as a chiral building block or scaffold , this molecule functions mechanistically as a retained auxiliary : it is introduced to establish stereochemical control and conformational rigidity, and unlike transient auxiliaries (e.g., Evans oxazolidinones), it is frequently retained in the final pharmacophore to exploit its specific 3D geometry.

Executive Summary

4-Amino-2-methylcyclohexan-1-ol is a trisubstituted cyclohexane derivative featuring three stereocenters (C1, C2, and C4). Its utility in drug development stems from its ability to lock molecular conformation. The 2-methyl group introduces A-value strain that biases the cyclohexane ring into a specific chair conformation, positioning the distal 4-amino and 1-hydroxyl groups in precise spatial orientations.

This guide covers:

  • Structural Mechanics: How the scaffold induces stereocontrol.

  • Protocol A: Resolution of the racemic scaffold (Enzymatic & Chemical).

  • Protocol B: Stereoselective Coupling (incorporation into APIs).

  • Protocol C: Use as a Resolving Agent for chiral acids.

Structural Analysis & Mechanism of Action

Conformational Locking

Unlike flexible linear linkers, the cyclohexane core of 4-amino-2-methylcyclohexan-1-ol provides a rigid template. The 2-methyl substituent acts as a "conformational anchor."

  • Equatorial Preference: The methyl group (A-value ~1.70 kcal/mol) will strongly prefer the equatorial position, locking the ring flip.

  • Vectorial Display: This forces the C1-hydroxyl and C4-amino groups into fixed axial or equatorial vectors, defined by the specific diastereomer (e.g., trans-diequatorial vs. cis-axial/equatorial).

Stereochemical Nomenclature

The molecule exists as several diastereomers. The most common in pharmaceutical intermediates (e.g., for antimalarial or BCR inhibitor targets) is the isomer where the 1-OH and 2-Me have a defined relationship (often trans to minimize 1,2-strain) and the 4-NH₂ is distal.

Key Isomer: (1R,2S,4S)-4-amino-2-methylcyclohexan-1-ol (and its enantiomer).

G Figure 1: Workflow for utilizing 4-Amino-2-methylcyclohexan-1-ol in Asymmetric Synthesis. Substrate Racemic Starting Material Resolution Resolution Step (Enzymatic/Salt) Substrate->Resolution  Chiral Acid or Lipase IsomerA (1R,2S,4S)-Isomer (Active Scaffold) Resolution->IsomerA  Yield: ~45% >99% ee IsomerB (1S,2R,4R)-Isomer (Distomer) Resolution->IsomerB Coupling Coupling Reaction (Amide/Urea Bond) IsomerA->Coupling  R-COCl / Ar-NCO FinalDrug Chiral API (Conformationally Locked) Coupling->FinalDrug  Stereoretention

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution

Rationale: Commercial sources often supply the diastereomeric mixture or racemate. Enzymatic resolution is preferred over crystallization for scalability and mild conditions.

Reagents:

  • Substrate: rac-4-Amino-2-methylcyclohexan-1-ol

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized on acrylic resin)

  • Acyl Donor: Ethyl acetate or Vinyl acetate

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g (77.4 mmol) of rac-4-amino-2-methylcyclohexan-1-ol in 100 mL of MTBE.

  • Enzyme Addition: Add 5.0 g of immobilized CAL-B.

  • Acylation: Add 20 mL of Vinyl acetate (excess).

  • Incubation: Stir the suspension at 30°C. Monitor the reaction by Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA/DEA).

    • Checkpoint: The enzyme typically acetylates the amino group (selectively) or the hydroxyl group depending on conditions. For amino-alcohols, chemoselective N-acylation is common, but CAL-B often targets the O-acetyl protection if the amine is hindered or protected. Correction: Unprotected amino alcohols often undergo N-acylation chemically; however, enzymatic O-acylation is highly enantioselective. Best Practice: Protect the amine first (e.g., as N-Boc) if O-acylation is the desired resolution vector.

    • Alternative (Direct Resolution): Use a chiral acid (see Protocol C) if enzymatic routes fail due to N/O competition.

  • Termination: Stop reaction when conversion reaches 50% (typically 24-48 h). Filter off the enzyme.

  • Separation: The product mixture contains the free alcohol (enantiomer A) and the acylated ester (enantiomer B) . Separate via flash column chromatography (SiO₂, gradient 0-10% MeOH in DCM).

  • Hydrolysis (Optional): If the desired enantiomer is the ester, hydrolyze using LiOH/THF/H₂O to recover the alcohol.

Protocol B: Stereoselective Coupling (Scaffold Incorporation)

Rationale: This protocol describes attaching the scaffold to a pharmaceutical core (e.g., a pyrimidine or carboxylic acid) while preserving the stereocenters.

Reagents:

  • Scaffold: (1R,2S,4S)-4-Amino-2-methylcyclohexan-1-ol

  • Electrophile: 2,4-Dichloropyrimidine (or target acid chloride)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF or NMP

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of the electrophile in dry DMF (0.2 M concentration) under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C to prevent racemization or regio-scrambling.

  • Addition: Add 1.2 eq of DIPEA, followed by the slow addition of 1.05 eq of (1R,2S,4S)-4-Amino-2-methylcyclohexan-1-ol (dissolved in minimal DMF).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Mechanistic Note: The nucleophilic attack occurs via the amine (C4-NH₂) due to its higher nucleophilicity compared to the C1-OH. The C1-OH remains free for secondary functionalization or H-bonding interactions in the binding pocket.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

  • Purification: Recrystallize from Isopropyl Acetate/Heptane to upgrade diastereomeric purity (dr) if minor epimerization occurred.

Protocol C: Use as a Resolving Agent (Classical Resolution)

Rationale: The 4-amino-2-methylcyclohexan-1-ol can act as a basic resolving agent for chiral acids, similar to phenylethylamine, but with higher lipophilicity.

Procedure:

  • Mix 1.0 eq of racemic Chiral Acid with 0.5 eq of enantiopure 4-Amino-2-methylcyclohexan-1-ol in hot Ethanol (or EtOH/Water mix).

  • Allow to cool slowly to induce crystallization of the diastereomeric salt.

  • Filter the crystals. The salt contains the matched chiral acid enantiomer.

  • Liberate the acid by partitioning between 1M HCl and Ether. Recover the auxiliary from the aqueous layer by basification (NaOH) and extraction.

Analytical Data & Specifications

Table 1: Typical Physicochemical Properties

PropertyValueNote
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Waxy solid or viscous oilHygroscopic
Boiling Point ~220°C (predicted)High vacuum distillation recommended
Chiral Purity (ee) >98% (after resolution)Essential for auxiliary use
Solubility DMSO, MeOH, DCMPoor in Hexanes

Table 2: Comparative Advantages of Cyclohexyl Scaffolds

Scaffold TypeConformational LockKey Application
4-Amino-2-methyl... High (Methyl anchor) Rigidifying distal H-bond donors
trans-2-AminocyclohexanolModerateChelation ligands (Trost/Jacobsen)
CyclohexylamineLow (Ring flip active)General base / linker

References

  • Title: "Process for the preparation of substituted aminocyclohexanols.
  • Title: "Antimalarial hexahydropyrimidine analogues." (Describes use of rac-(1R,2S,4S)-4-Amino-2-methylcyclohexanol as Intermediate 6).
  • Commercial Availability & Properties

    • Title: "4-Amino-2-methylcyclohexan-1-ol Product Page."[1][2]

    • Source: BLD Pharm / PubChem Compound Summary.
    • URL:[Link]

  • General Principles of Conformational Design

    • Title: "The effects of conformation on the binding of ligands to receptors."
    • Source:Journal of Medicinal Chemistry (General Concept Reference).
    • URL:[Link]

Sources

Application

enzymatic resolution of 4-Amino-2-methylcyclohexan-1-ol enantiomers

Application Note & Protocol Enzymatic Kinetic Resolution of N-Boc-4-Amino-2-methylcyclohexan-1-ol Enantiomers using Immobilized Lipase B from Candida antarctica Abstract Enantiomerically pure chiral amino alcohols are cr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Enzymatic Kinetic Resolution of N-Boc-4-Amino-2-methylcyclohexan-1-ol Enantiomers using Immobilized Lipase B from Candida antarctica

Abstract

Enantiomerically pure chiral amino alcohols are critical building blocks in modern medicinal chemistry and drug development. This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic N-Boc-4-Amino-2-methylcyclohexan-1-ol, a valuable chiral intermediate. The protocol leverages the high enantioselectivity of immobilized Candida antarctica Lipase B (CaLB), commercially known as Novozym 435, in a transesterification reaction. By preferentially acylating one enantiomer, this method allows for the efficient separation of both the unreacted alcohol and the corresponding ester in high enantiomeric excess. We detail the underlying principles, provide a step-by-step experimental workflow, and describe the analytical methods for monitoring the resolution's success, establishing a robust and scalable process for researchers and drug development professionals.

Introduction and Scientific Principle

The biological activity of chiral molecules is often stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] Consequently, regulatory agencies increasingly demand the development of enantiopure drugs.[1] 4-Amino-2-methylcyclohexan-1-ol contains multiple stereocenters, and its individual stereoisomers represent valuable scaffolds for pharmaceutical synthesis.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[2] Enzymatic kinetic resolution (EKR) offers significant advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and reduced environmental impact.[3][4]

Lipases (EC 3.1.1.3) are a class of enzymes that have proven exceptionally effective in EKR, particularly for chiral alcohols.[5][6] Candida antarctica Lipase B (CaLB) is one of the most reliable and versatile biocatalysts for asymmetric synthesis due to its broad substrate tolerance and excellent enantioselectivity.[3][7][8]

This protocol employs CaLB to catalyze the enantioselective acylation of racemic N-Boc-4-Amino-2-methylcyclohexan-1-ol. The enzyme's chiral active site preferentially accommodates one enantiomer, leading to its rapid acylation, while the other enantiomer reacts much more slowly.[9] This rate difference allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (which remains as the alcohol) at approximately 50% conversion, ideally yielding both products with high enantiomeric purity. Vinyl acetate is used as an irreversible acyl donor, which drives the reaction forward.[9]

A Note on Substrate Protection: The substrate contains both a hydroxyl and an amino functional group. Since the amino group is also nucleophilic, it can interfere with the desired lipase-catalyzed acylation of the alcohol. To ensure chemoselectivity, the amino group is protected with a tert-butyloxycarbonyl (Boc) group prior to the resolution step. This directing-group strategy is a common and effective approach in complex organic synthesis.

Experimental Workflow and Logical Overview

The overall process involves the enzymatic reaction followed by separation of the products and subsequent analysis to determine the effectiveness of the resolution.

G cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up & Separation cluster_analysis Analysis & Products racemate Racemic N-Boc-4-Amino- 2-methylcyclohexan-1-ol reaction Incubate with: - Novozym 435 (CaLB) - Vinyl Acetate (Acyl Donor) - MTBE (Solvent) racemate->reaction Add Substrate filter Filter to Remove Enzyme reaction->filter Reaction Mixture chromatography Silica Gel Chromatography filter->chromatography Filtrate product1 Enantioenriched (S)-Alcohol chromatography->product1 product2 Enantioenriched (R)-Acetate chromatography->product2 hplc Chiral HPLC Analysis: Determine ee & Conversion product1->hplc product2->hplc caption *Stereochemical outcome ((R) vs (S)) is based on Kazlauskas' rule and may need empirical verification.

Figure 1: High-level workflow for the enzymatic resolution of N-Boc protected 4-Amino-2-methylcyclohexan-1-ol.

Detailed Protocols

Materials and Reagents
  • Substrate: Racemic N-Boc-4-Amino-2-methylcyclohexan-1-ol

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B)

  • Acyl Donor: Vinyl acetate (≥99%)

  • Solvent: Methyl tert-butyl ether (MTBE), anhydrous (≥99.8%)

  • Quenching Agent: Methanol

  • Chromatography: Silica gel (for column chromatography), Hexane, Ethyl Acetate

  • Analytical: Chiral HPLC column (e.g., Daicel Chiralpak AD-H or equivalent), HPLC-grade Hexane and Isopropanol, reference standards for racemic alcohol and acetate.

Protocol 1: Enzymatic Kinetic Resolution

This protocol is designed for a 100 mg scale reaction. It can be scaled linearly, but reaction times may need re-optimization.

  • Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add racemic N-Boc-4-Amino-2-methylcyclohexan-1-ol (100 mg, ~0.44 mmol).

  • Solubilization: Add 10 mL of anhydrous MTBE to the flask and stir until the substrate is fully dissolved.

  • Enzyme Addition: Add Novozym 435 (20 mg, 20% w/w of substrate).

  • Initiation: Add vinyl acetate (81 µL, ~0.88 mmol, 2.0 equivalents). Using a slight excess of the acyl donor ensures the reaction proceeds efficiently.

  • Incubation: Seal the flask and place it in a shaker incubator set to 40°C and 200 rpm.[3] The slightly elevated temperature enhances the reaction rate without significantly compromising enzyme stability.

  • Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 6, 8, 24 hours). For each aliquot, filter out the enzyme using a syringe filter and analyze via chiral HPLC (see Protocol 3.4) to determine the conversion and enantiomeric excess (ee) of the remaining substrate and the formed product. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both components.

Protocol 2: Product Work-up and Separation
  • Quenching: Once the reaction has reached ~50% conversion, quench it by filtering the reaction mixture through a pad of Celite to remove the immobilized enzyme. Wash the enzyme on the filter with 5-10 mL of MTBE to recover any residual product. The enzyme can often be washed, dried, and reused for subsequent resolutions.

  • Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • Purification: Purify the resulting crude mixture of unreacted alcohol and acylated product by flash column chromatography on silica gel. A gradient elution system, typically starting with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate), will effectively separate the less polar acetate product from the more polar unreacted alcohol.

  • Characterization: Collect the fractions and confirm the identity and purity of the separated products using standard analytical techniques (TLC, ¹H NMR, ¹³C NMR).

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee)

Accurate determination of ee is crucial for evaluating the success of the resolution.[10][11]

  • Sample Preparation:

    • For Reaction Monitoring: Dilute the filtered aliquot in the mobile phase to a concentration of ~1 mg/mL.

    • For Purified Products: Prepare separate solutions (~1 mg/mL) of the isolated alcohol and acetate in the mobile phase.

    • Racemic Standard: Prepare a solution of the starting racemic alcohol. To generate a racemic acetate standard for peak identification, a small portion of the racemic alcohol can be chemically acetylated using acetic anhydride and pyridine.

  • HPLC Conditions (Starting Point):

    • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.

    • Mobile Phase: Hexane:Isopropanol (90:10 v/v). The ratio may require optimization for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the racemic standards first to determine the retention times for both enantiomers of the alcohol and the acetate.

    • Inject the reaction samples. Identify the four peaks corresponding to the (R)-alcohol, (S)-alcohol, (R)-acetate, and (S)-acetate.

    • Calculate the enantiomeric excess (ee) for the remaining alcohol and the formed acetate using the peak areas (A) from the chromatogram:

      • ee (%) of Alcohol = |(A_major - A_minor) / (A_major + A_minor)| * 100

      • ee (%) of Acetate = |(A_major - A_minor) / (A_major + A_minor)| * 100

    • Calculate the conversion (c) based on the disappearance of the starting material:

      • Conversion (%) = [ (A_acetate_R + A_acetate_S) / (A_alcohol_R + A_alcohol_S + A_acetate_R + A_acetate_S) ] * 100

Mechanism of Enantioselectivity

The high enantioselectivity of CaLB arises from the specific three-dimensional architecture of its active site.[7][8] One enantiomer of the substrate fits optimally into the active site, allowing the catalytic triad (Ser-His-Asp) to efficiently perform the acylation. The other enantiomer, due to steric hindrance, binds less favorably, resulting in a significantly slower reaction rate. This concept is illustrated below.

G cluster_enzyme CaLB Active Site R_enantiomer (R)-Enantiomer (Substrate) active_site Optimal Binding (Hydrophobic Pocket & Catalytic Triad) R_enantiomer->active_site Good Fit S_enantiomer (S)-Enantiomer (Substrate) poor_fit Steric Hindrance (Poor Fit) S_enantiomer->poor_fit Poor Fit R_product (R)-Acetate (Product) active_site->R_product Fast Acylation S_product No/Slow Reaction poor_fit->S_product caption Conceptual model of enantioselective binding in the lipase active site.

Figure 2: Diagram illustrating the differential binding of enantiomers within the enzyme's active site, leading to kinetic resolution.

Expected Results & Data Interpretation

A successful kinetic resolution will show a time-dependent increase in the ee of both the unreacted alcohol and the ester product, peaking near 50% conversion.

Time (h)Conversion (%)ee of Alcohol (%)ee of Acetate (%)
000N/A
22533>98
44272>98
6 51 >98 96
8609092
24855065

Table 1: Representative hypothetical data from a successful kinetic resolution of N-Boc-4-Amino-2-methylcyclohexan-1-ol. Optimal results are achieved around 6 hours, near 50% conversion.

Interpretation:

  • The enantioselectivity (E-value) of the enzyme is very high, as indicated by the high ee of the product even at low conversion.

  • The optimal time to stop the reaction is around the 6-hour mark, where the conversion is approximately 50%, and the ee of both the remaining substrate and the formed product is maximized.

  • Allowing the reaction to proceed for too long (e.g., 24 hours) results in a decrease in the ee of both components as the slower-reacting enantiomer begins to be acylated.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive enzyme; water content in solvent; substrate insolubility.Use fresh enzyme; ensure use of anhydrous solvent; try a different solvent (e.g., diisopropyl ether).
Low Enantioselectivity Suboptimal temperature; wrong enzyme choice.Lower the reaction temperature to 30°C (may require longer time); screen other lipases (e.g., from Pseudomonas cepacia).[12]
Reaction Stops Prematurely Enzyme inhibition by products.This is less common with irreversible acyl donors like vinyl acetate but could be addressed by adding more enzyme.
Poor Peak Shape in HPLC Inappropriate mobile phase; column degradation.Adjust mobile phase composition (e.g., add 0.1% trifluoroacetic acid for amino compounds if not Boc-protected); use a new column.

References

  • Forró, E. (2001). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Acta Pharmaceutica Hungarica, 71(1), 119-26. [Link]

  • Silva, F.M.W.G., Szemes, J., Mustashev, A., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. [Link]

  • Silva, F.M.W.G., Szemes, J., Mustashev, A., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. PMC. [Link]

  • Moon, J., Kin, T., Mizuno, K., et al. (2023). Lipase/H2SO4-Cocatalyzed Dynamic Kinetic Resolution of Alcohols in Pickering Emulsion. ChemCatChem, 15, e202300878. [Link]

  • Conti, P., Righini, A., Vottariello, F., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 93. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Schoffers, E., Golebiowski, A., & Johnson, C. R. (1997). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. Tetrahedron: Asymmetry, 8(10), 1535-1538. [Link]

  • Calderón, C., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11, 1323381. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. Dissertation, Otto-von-Guericke-Universität Magdeburg. [Link]

  • Calderón, C., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. PMC. [Link]

  • Chen, S. T., & Wang, K. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]

  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(26), 545-553. [Link]

  • Schmermund, L., et al. (2019). Co‐Immobilization of a Multi‐Enzyme Cascade: (S)‐Selective Amine Transaminases, l‐Amino Acid Oxidase and Catalase. ChemCatChem, 11(24), 6061-6068. [Link]

  • Jia, H., et al. (2021). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 9, 738591. [Link]

  • Velasco-Lozano, S., et al. (2022). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 3(6), 666-692. [Link]

  • Phenomenex Inc. (n.d.). A Guide to Chiral HPLC Separations. Phenomenex. [Link]

  • Schiffers, I., & Bolm, C. (2003). Synthesis and Resolution of Racemic trans-2-(N-benzyl)amino-1-cyclohexanol. Organic Syntheses, 80, 14. [Link]

  • Skolimowski, M., & Dziwinski, E. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(21), 5008. [Link]

  • Fisher, K., & O'Reilly, E. (2020). Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles. Angewandte Chemie International Edition, 59(46), 20433-20438. [Link]

  • Grobuschek, N., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]

  • Balke, K., et al. (2022). Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli. Biotechnology and Bioengineering, 119(4), 1148-1159. [Link]

  • Pavia, D. L., et al. (1999). 4-methylcyclohexene. Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing. [Link]

  • Berezina, E., et al. (2009). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1216(16), 3501-3507. [Link]

  • Nath, P., et al. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 26(21), 6439. [Link]

  • Sharma, P. P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioEng Reviews. [Link]

  • PubChem (n.d.). trans-4-amino-1-methyl-cyclohexanol. PubChem. [Link]

  • PubChem (n.d.). 4-amino-2-methylhexan-1-ol. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-methylcyclohexan-1-ol Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive resource for the synthesis of 4-Amino-2-methylcyclohexan-1-ol, a valuable building block in pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive resource for the synthesis of 4-Amino-2-methylcyclohexan-1-ol, a valuable building block in pharmaceutical development. As Senior Application Scientists, we have compiled this information to address common challenges and provide field-proven insights to ensure the successful and efficient synthesis of this target molecule. This document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 4-Amino-2-methylcyclohexan-1-ol?

The selection of starting material is critical and often depends on availability, cost, and the desired stereochemistry of the final product. Two prevalent precursors are 4-Amino-2-methylphenol and 4-nitro-2-methylphenol.[1][2][3] Catalytic hydrogenation is a common method for the reduction of the aromatic ring and the nitro group (if present).[4][5][6][7]

Q2: What are the key challenges in the synthesis of 4-Amino-2-methylcyclohexan-1-ol?

The primary challenges include controlling the stereochemistry of the final product, achieving complete reduction of the starting material, and minimizing the formation of byproducts. Over-reduction of the hydroxyl group or incomplete reduction of the nitro group can lead to a complex mixture of products, complicating purification.

Q3: How can I control the stereochemistry of the final product?

Controlling the cis/trans ratio of the amino and hydroxyl groups is a significant challenge. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) all play a crucial role. For instance, hydrogenation of 4-acetamidophenol over Raney nickel has been shown to produce a trans/cis ratio of approximately 4:1.[8] Specific enzymes, such as keto reductases and amine transaminases, can also be employed for highly stereoselective syntheses.[9]

Q4: What analytical techniques are recommended for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the starting material and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for identifying products and byproducts, as well as for determining the stereochemical outcome of the reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Amino-2-methylcyclohexan-1-ol and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Catalyst deactivation; Suboptimal reaction conditions.- Monitor the reaction by TLC or GC until the starting material is consumed.- Use a fresh, active catalyst. Consider using a different catalyst such as Rh-MoOx/SiO2 for amino acid hydrogenation.[10]- Optimize temperature, pressure, and reaction time.[11]
Formation of Multiple Products Over-reduction; Incomplete reduction; Side reactions.- Use a milder reducing agent or optimize reaction conditions to avoid over-reduction of the hydroxyl group.- Ensure sufficient catalyst loading and hydrogen pressure for complete nitro group reduction.[5][6][7]- Consider protecting the hydroxyl group before reduction if over-reduction is a persistent issue.
Difficult Purification Presence of closely related byproducts; Poor crystallization.- Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for separation.[12]- For solid products, recrystallization from an appropriate solvent can significantly improve purity.[12]- If the product is an oil, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization and purification.
Inconsistent Stereochemistry Variation in catalyst batch; Inconsistent reaction conditions.- Use a catalyst from a reliable source and test new batches on a small scale.- Precisely control temperature, pressure, and stirring rate to ensure reproducibility.

Optimized Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and desired product specifications.

Protocol 1: Catalytic Hydrogenation of 4-Amino-2-methylphenol

This protocol outlines the direct reduction of the aromatic ring of 4-Amino-2-methylphenol.

Materials:

  • 4-Amino-2-methylphenol

  • Rhodium on carbon (5% Rh/C) or Ruthenium on carbon (5% Ru/C) catalyst

  • Ethanol or Methanol

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve 4-Amino-2-methylphenol in ethanol.

  • Add the Rh/C or Ru/C catalyst (typically 5-10 mol%).

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 15 bar).[13]

  • Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring.[13]

  • Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[12]

Experimental Workflow: Catalytic Hydrogenation

G cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve 4-Amino-2-methylphenol in Ethanol Add_Catalyst Add Rh/C or Ru/C Catalyst Start->Add_Catalyst Autoclave Seal and Purge Autoclave Add_Catalyst->Autoclave Pressurize Pressurize with Hydrogen Autoclave->Pressurize Heat Heat and Stir Pressurize->Heat Monitor Monitor Reaction Progress Heat->Monitor Cool_Vent Cool and Vent Monitor->Cool_Vent Reaction Complete Filter Filter Catalyst Cool_Vent->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product Evaporate->Purify End 4-Amino-2-methylcyclohexan-1-ol Purify->End

Caption: Workflow for catalytic hydrogenation.

Protocol 2: Reduction of 4-Nitro-2-methylphenol

This two-step protocol involves the reduction of the nitro group followed by the hydrogenation of the aromatic ring.

Step 1: Reduction of the Nitro Group

Materials:

  • 4-Nitro-2-methylphenol

  • Iron powder (Fe) or Tin(II) chloride (SnCl2)[6]

  • Hydrochloric acid (HCl) or Acetic acid[6]

  • Ethanol

Procedure:

  • Suspend 4-Nitro-2-methylphenol in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 4-Amino-2-methylphenol.

Step 2: Hydrogenation of the Aromatic Ring

Follow the procedure outlined in Protocol 1 using the 4-Amino-2-methylphenol obtained from Step 1.

Data Summary: Comparison of Synthetic Routes

Starting MaterialKey ReagentsAdvantagesDisadvantages
4-Amino-2-methylphenolRh/C or Ru/C, H₂One-step process; High atom economy.Requires high-pressure equipment; Catalyst can be expensive.
4-Nitro-2-methylphenolFe/HCl or SnCl₂, then Rh/C or Ru/C, H₂Readily available starting material; Milder conditions for the first step.Two-step process; Generates more waste.

Mechanistic Insights

The catalytic hydrogenation of substituted phenols is a complex process involving the adsorption of the aromatic ring onto the catalyst surface. The substituent groups (amino and methyl) influence the orientation of the molecule on the catalyst, which in turn affects the stereochemical outcome of the hydrogenation. The choice of catalyst and solvent can modulate these interactions. For instance, rhodium catalysts are known for their high activity in aromatic ring hydrogenation.[10]

Logical Relationship: Factors Influencing Stereoselectivity

G Catalyst Catalyst Stereoselectivity Stereoselectivity Catalyst->Stereoselectivity Solvent Solvent Solvent->Stereoselectivity Temperature Temperature Temperature->Stereoselectivity Pressure Pressure Pressure->Stereoselectivity

Caption: Key factors influencing reaction stereoselectivity.

References

  • Benchchem. (n.d.). Preliminary Studies on the Synthesis of 4-Methylcycloheptan-1-ol: A Technical Guide.
  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755.
  • ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • PubMed. (2025). Enhanced catalytic transfer hydrogenation of p-nitrophenol using formaldehyde: MnO2-supported Ag nanohybrids with tuned d-band structure.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Quora. (2016).
  • Unknown Source. (n.d.). 4-methylcyclohexene synthesis.
  • PubChem. (n.d.). 2-amino-4-methylcyclohexan-1-ol.
  • ResearchGate. (n.d.). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Amino-2-methylisophthalonitrile.
  • ChemScene. (n.d.). 4-Amino-2-methylphenol.
  • Royal Society of Chemistry. (n.d.).
  • PMC. (n.d.).
  • MDPI. (n.d.). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase.
  • Reddit. (2026). Need help to synthesize this.
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-2-methylphenol.
  • Royal Society of Chemistry. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
  • BLD Pharm. (n.d.). 4-Amino-2-methylphenol.
  • Google Patents. (n.d.).
  • YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis.
  • Sigma-Aldrich. (2021).
  • Google Patents. (n.d.).
  • YouTube. (2024). Pre lab discussion - 4-methylcyclohexanol.
  • CAMEO Chemicals - NOAA. (n.d.). 2-METHYLCYCLOHEXANOL.
  • MDPI. (n.d.). Strategies for Accessing cis-1-Amino-2-Indanol.
  • Organic Syntheses. (n.d.).
  • Organic Syntheses. (n.d.).
  • Sigma-Aldrich. (2025).
  • PubChem. (n.d.). (1S,2S,4S)-2-amino-4-methylcyclohexan-1-ol.

Sources

Optimization

challenges in the separation of 4-Amino-2-methylcyclohexan-1-ol stereoisomers

Technical Support Center: Stereochemical Resolution Guide Topic: Separation of 4-Amino-2-methylcyclohexan-1-ol Stereoisomers Ticket ID: #ISO-4AM-2026 Assigned Specialist: Senior Application Scientist, Separation Sciences...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Resolution Guide Topic: Separation of 4-Amino-2-methylcyclohexan-1-ol Stereoisomers Ticket ID: #ISO-4AM-2026 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "8-Peak" Challenge

Welcome to the technical support hub for 4-Amino-2-methylcyclohexan-1-ol . If you are struggling with this separation, you are not alone. This molecule presents a "perfect storm" of chromatographic challenges:

  • Stereochemical Complexity: With three chiral centers (C1, C2, C4), you are dealing with 8 theoretical stereoisomers (4 enantiomeric pairs).

  • Detection Silence: The lack of a chromophore (aromatic ring or conjugated system) renders standard UV detection at 254 nm useless.

  • Peak Tailing: The primary amine and hydroxyl groups interact strongly with residual silanols on silica-based columns.

This guide moves beyond generic advice, offering a causal analysis of why standard methods fail and providing self-validating protocols to resolve all isomers.

Module 1: The Stereochemical Landscape

Before injecting a sample, you must understand what you are trying to separate.

  • Diastereomers: Stereoisomers that are not mirror images (e.g., cis-amine vs. trans-amine relative to the methyl group). These have different physical properties and can often be separated on achiral columns (C18, Silica).

  • Enantiomers: Mirror images of each other (e.g.,

    
     vs. 
    
    
    
    ). These have identical physical properties in achiral environments and require a chiral selector.

The Strategy: Do not attempt to separate all 8 peaks in a single run. Use a Two-Stage Purification Workflow .

Visual Workflow: The Separation Logic

SeparationStrategy Start Crude Mixture (8 Isomers) Stage1 Stage 1: Achiral Purification (Flash/Prep HPLC C18 or Silica) Start->Stage1 Exploits Physical Differences DiastA Fraction A: Diastereomer Pair 1 (Racemic) Stage1->DiastA DiastB Fraction B: Diastereomer Pair 2 (Racemic) Stage1->DiastB DiastC Fraction C: Diastereomer Pair 3 (Racemic) Stage1->DiastC DiastD Fraction D: Diastereomer Pair 4 (Racemic) Stage1->DiastD Stage2 Stage 2: Chiral Resolution (Polysaccharide CSP) DiastA->Stage2 Exploits 3D Shape Recognition DiastB->Stage2 EnantA Pure Enantiomers (1R,2R,4R) & (1S,2S,4S) Stage2->EnantA EnantB Pure Enantiomers (Mixed Configs) Stage2->EnantB

Caption: Two-stage workflow isolating diastereomers via achiral methods before chiral resolution.

Module 2: Troubleshooting & FAQs

Q1: "I see nothing on my UV detector at 254 nm. Is my column clogged?"

Diagnosis: No. Your molecule is "invisible." Causality: 4-Amino-2-methylcyclohexan-1-ol lacks a conjugated


-system. It does not absorb UV light above 210 nm.
The Fix:  You have three options, ranked by robustness.
MethodProtocolPros/Cons
1. Derivatization (Recommended) React sample with Benzoyl Chloride or FMOC-Cl before injection.+ Adds strong UV chromophore.+ Improves peak shape (masks amine).- Adds a prep step.
2. Universal Detection Use CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering).+ No chemistry required.+ Linear response.- Requires specific hardware; incompatible with non-volatile buffers.
3. Low UV / RI Detect at 205-210 nm or use Refractive Index.- 205 nm has high noise/drift.- RI is incompatible with gradients.

Pro-Tip: If using derivatization, the steric hindrance from the 2-methyl group may slow down the reaction at the C1-hydroxyl compared to the C4-amine. Ensure reaction times are sufficient (>30 mins) to fully derivatize both sites if using a non-selective reagent.

Q2: "My peaks are tailing severely (Shark Fins). How do I sharpen them?"

Diagnosis: Silanol Activity. Causality: The C4-amine is basic (


). It interacts ionically with acidic silanols on the silica backbone of your column, causing "drag."
The Fix: 
  • Mobile Phase Additive: You must use a basic modifier.

    • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Aggressive: 0.1% Isopropylamine (for stubborn tailing).

  • High pH Stability: If using C18, switch to a hybrid particle column (e.g., Waters XBridge or Phenomenex Gemini) and run at pH 10-11 (Ammonium Hydroxide buffer). This keeps the amine uncharged (neutral), drastically improving shape.

Q3: "Which Chiral Column should I screen first?"

Diagnosis: Selector Matching. Causality: The distance between the amine and hydroxyl groups, combined with the methyl interference, requires a selector with a flexible "pocket." The Protocol: Do not guess. Screen the "Big 4" Polysaccharide columns in Normal Phase first (Hexane/IPA/DEA 90:10:0.1).

Priority Screening List:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / Lux Amylose-1)

    • Why: The industry standard for amino-alcohols. The hydrogen bonding sites in the carbamate linkage interact well with the -OH and -NH2.

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC / Lux Cellulose-4)

    • Why: The chlorinated selector offers unique "steric clefts" that often resolve the bulky 2-methyl isomers better than AD.

  • Immobilized Amylose (e.g., Chiralpak IA)

    • Why: Allows you to use "forbidden" solvents like DCM or THF, which can induce conformational changes in the selector to force separation.

Module 3: Advanced Experimental Protocols

Protocol A: Pre-Column Derivatization (For UV Detection)

Use this if you lack CAD/MS detectors.

  • Reagent Prep: Dissolve 10 mg Benzoyl Chloride in 1 mL Acetonitrile.

  • Reaction: Mix 100 µL of sample (1 mg/mL in MeCN) with 100 µL Reagent + 10 µL Triethylamine (base catalyst).

  • Incubation: Vortex and let stand at room temp for 30 minutes .

  • Quench: Add 100 µL water to kill excess reagent.

  • Inject: 5-10 µL onto the HPLC. Monitor at 254 nm .

    • Result: You will now see distinct peaks for the benzamide derivatives. Note that this adds mass and changes retention times, but the stereoselectivity usually improves due to

      
      -
      
      
      
      interactions with the chiral column.
Protocol B: SFC (Supercritical Fluid Chromatography)

The "Green" Alternative for difficult separations.

SFC is often superior for amino-alcohols because supercritical


 has high diffusivity (sharper peaks).
  • Column: Chiralpak IG or IC (3.0 x 100 mm, 3 µm).

  • Mobile Phase:

    
     / Methanol + 0.2% Isopropylamine.
    
  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Back Pressure: 120 bar.

  • Temp: 40°C.

  • Mechanism:[1][2][3][4][5][6] The basic additive improves peak shape, while the alcohol cosolvent modulates the elution strength.

Module 4: Decision Matrix for Method Development

Use this logic gate to determine your starting conditions.

DecisionTree Start Start Method Development UV_Check Is UV Detection Mandatory? Start->UV_Check Deriv Derivatize with Benzoyl Chloride UV_Check->Deriv Yes Direct Direct Analysis UV_Check->Direct No (Have CAD/MS) UV UV @ 254nm Deriv->UV CAD CAD / ELSD / MS Direct->CAD Detector Select Detector Column Column Choice CAD->Column UV->Column AD Amylose (AD-H) Hex/IPA/DEA Column->AD Primary Screen IC Cellulose (IC) Hex/EtOH/DEA Column->IC Secondary Screen

Caption: Decision tree for selecting detection mode and stationary phase.

References

  • Daicel Corporation. (2025). Chiral Column Selection Guide for Amino Alcohols. Chiral Technologies. [Link]

  • Phenomenex. (2025). HPLC Enantioseparation of Amino Acids and Derivatives Using Lux Polysaccharide Phases. Technical Note TN-1193. [Link]

  • Agilent Technologies. (2023). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Application Note 5980-1193EN. [Link]

  • Sielc Technologies. (2024). HPLC Method for Analysis of Aminophenols and Amino-alcohols. Primesep Application Notes. [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for chiral method development workflow).

Sources

Troubleshooting

Technical Support Center: Workup Procedures for 4-Amino-2-methylcyclohexan-1-ol Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Amino-2-methylcyclohexan-1-ol. This document provides in-depth troubleshooting advice and answers to f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Amino-2-methylcyclohexan-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup and purification of reactions involving this versatile amino alcohol. The guidance herein is structured to address practical challenges encountered in a laboratory setting, emphasizing the chemical principles behind each procedural step to ensure robust and reproducible outcomes.

Core Principles of Workup for 4-Amino-2-methylcyclohexan-1-ol

4-Amino-2-methylcyclohexan-1-ol is a bifunctional molecule containing a basic secondary amine and a largely neutral secondary alcohol. This duality is the cornerstone of its purification. The workup strategy almost invariably relies on acid-base chemistry to selectively partition the desired compound (or impurities) between aqueous and organic phases.

The general workflow involves quenching the reaction, performing a liquid-liquid extraction with appropriate pH adjustments, washing and drying the organic phase, and finally, purifying the isolated product.

G cluster_workflow General Workup Workflow A 1. Quench Reaction B 2. pH Adjustment & Liquid-Liquid Extraction A->B C 3. Separate Aqueous & Organic Layers B->C D 4. Wash Organic Layer (e.g., with Brine) C->D E 5. Dry Organic Layer (e.g., Na2SO4, MgSO4) D->E F 6. Filter & Concentrate E->F G 7. Final Purification (Chromatography/Recrystallization) F->G

Caption: A typical experimental workflow for the workup of reactions involving 4-Amino-2-methylcyclohexan-1-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup procedure in a question-and-answer format.

Question 1: I have a very low yield after my aqueous extraction. Where did my product go?

Answer: A low yield is one of the most common issues and can stem from several factors related to the amphipathic nature of your compound.

  • Cause A: Incorrect pH of the Aqueous Phase. The protonated form of your amino alcohol (the ammonium salt) is highly water-soluble. If your product is the free base 4-Amino-2-methylcyclohexan-1-ol and you attempt to extract it from an acidic aqueous solution (pH < 8), it will remain in the aqueous layer.

    • Solution: Before extracting your free-base product into an organic solvent, ensure the aqueous layer is basic. Adjust the pH to 9-11 using a suitable base like 1M NaOH or saturated sodium bicarbonate solution.[1] Always check the pH with litmus paper or a pH meter.

  • Cause B: Emulsion Formation. The amino alcohol can act as a surfactant, leading to the formation of a stable emulsion at the aqueous-organic interface, trapping your product.

    • Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to separate the layers. If this fails, you can try filtering the mixture through a pad of Celite or glass wool, or centrifuging the mixture if the equipment is available.

  • Cause C: Insufficient Extraction. A single extraction is often not enough. Your product may have significant partial solubility in the aqueous phase even at the correct pH.

    • Solution: Perform multiple extractions (e.g., 3 times) with smaller volumes of organic solvent rather than one large extraction. This is a more efficient method for recovering the majority of your product.

Question 2: During extraction, I've formed a persistent emulsion that won't break. What should I do?

Answer: Emulsions are a common nuisance, especially with amine-containing compounds. Here is a systematic approach to resolving them.

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: As mentioned above, adding saturated NaCl solution is the most common and effective first step.

  • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously. This can help the layers coalesce without re-forming the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

  • Change the Solvent: If possible, adding a small amount of a different organic solvent (e.g., a small volume of THF to an ethyl acetate/water mixture) can sometimes alter the phase properties enough to break the emulsion.

  • Centrifugation: If the scale is appropriate, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method.

Question 3: My final product is a viscous oil, but the literature reports it as a solid. What's wrong?

Answer: This issue almost always points to the presence of impurities.

  • Cause A: Residual Solvent. The most common "impurity" is the extraction solvent.

    • Solution: Ensure you have removed all solvent under reduced pressure. For higher boiling point solvents like toluene or ethyl acetate, using a high-vacuum pump (after initial rotary evaporation) is recommended. Gently heating the flask on a warm water bath can also help.

  • Cause B: Presence of Isomers or Byproducts. The synthesis may have produced a mixture of stereoisomers of 4-Amino-2-methylcyclohexan-1-ol or other reaction byproducts that act as an impurity, causing freezing point depression.

    • Solution: Further purification is necessary. Column chromatography is an excellent method for separating isomers and polar impurities.[2] Alternatively, recrystallization from a suitable solvent system can yield a pure, crystalline product.[2]

  • Cause C: Residual Water. Even after drying with an agent like Na₂SO₄, trace amounts of water can remain.

    • Solution: Co-evaporate the product with an anhydrous solvent like toluene. The toluene forms an azeotrope with water, helping to remove the final traces.

G cluster_troubleshooting Troubleshooting Decision Tree Start Problem Encountered LowYield Low Yield? Start->LowYield Emulsion Emulsion? Start->Emulsion OilyProduct Oily Product? Start->OilyProduct pH_Check pH > 8 before extraction? LowYield->pH_Check yes AdjustpH ACTION: Basify aqueous layer to pH 9-11. LowYield->AdjustpH no AddBrine ACTION: Add brine. Swirl gently. Emulsion->AddBrine HighVac ACTION: Dry under high vacuum. OilyProduct->HighVac MultipleExtractions Used multiple extractions? pH_Check->MultipleExtractions yes ExtractMore ACTION: Perform 2-3 more extractions. pH_Check->ExtractMore no FilterCelite ACTION: Filter through Celite or centrifuge. AddBrine->FilterCelite Purify ACTION: Purify via chromatography or recrystallization. HighVac->Purify

Caption: A decision tree for troubleshooting common workup issues.

Frequently Asked Questions (FAQs)

Q1: What is the general step-by-step protocol for a standard acid-base workup?

A1: The following is a generalized protocol. The specifics may need to be adjusted based on the reaction solvent and the nature of other components in the mixture.

Experimental Protocol: General Acid-Base Workup
  • Reaction Quench: Cool the reaction mixture in an ice bath. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.

  • Solvent Addition/Removal: If the reaction was run in a water-miscible solvent (e.g., THF, ethanol), remove the bulk of it via rotary evaporation. If run in a water-immiscible solvent (e.g., DCM, ether), proceed to the next step. Dilute the mixture with an appropriate extraction solvent like ethyl acetate or diethyl ether.

  • Basification: Transfer the mixture to a separatory funnel. Add 1M NaOH solution dropwise while swirling until the pH of the aqueous layer is between 9 and 11.

  • Extraction: Stopper the funnel, invert, and vent. Shake the funnel gently at first, then more vigorously, venting frequently to release pressure. Allow the layers to separate.

  • Separation: Drain the lower (aqueous) layer. If your extraction solvent is denser than water (e.g., DCM, chloroform), your product will be in the lower layer. If it's less dense (e.g., ethyl acetate, diethyl ether), it will be in the upper layer.

  • Repeat Extraction: Back-extract the aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution). This helps remove bulk water and some water-soluble impurities.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization as needed.

Q2: How do I choose the correct organic solvent for extraction?

A2: The ideal extraction solvent should:

  • Readily dissolve your target compound.

  • Be immiscible with water.

  • Have a relatively low boiling point for easy removal.

  • Not react with your compound.

Common choices are Ethyl Acetate (good for moderately polar compounds), Diethyl Ether (excellent solvent but highly flammable), and Dichloromethane (DCM) (good for a wide range of compounds but is denser than water). Your choice should be based on the expected polarity of your final product.

Property[4][5][6]4-Amino-2-methylcyclohexan-1-olEthyl AcetateDiethyl EtherDichloromethane
Molecular Formula C₇H₁₅NOC₄H₈O₂C₄H₁₀OCH₂Cl₂
Molecular Weight 129.20 g/mol 88.11 g/mol 74.12 g/mol 84.93 g/mol
Boiling Point ~170-180 °C (est.)77.1 °C34.6 °C39.6 °C
Density ~0.92 g/cm³ (est.)0.902 g/cm³0.713 g/cm³1.326 g/cm³
Solubility in Water Sparingly soluble8.3 g/100 mL6.9 g/100 mL1.3 g/100 mL

Q3: What are the key safety precautions when working with 4-Amino-2-methylcyclohexan-1-ol and its reactions?

A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) for any chemical you are using.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile rubber).[7]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents or corrosive acids and bases.

  • Handling Acids and Bases: When making pH adjustments, add reagents slowly, especially when neutralizing strong acids or bases, as the process can be exothermic.

  • Flammability: Be aware that many organic solvents (like diethyl ether) are extremely flammable. Keep them away from ignition sources. The parent compound, 4-Methylcyclohexanol, is a combustible liquid.

References

  • University of California, Los Angeles (UCLA), Organic Reaction Workup Formulas for Specific Reagents. (Accessed February 2026). Available from: [Link]

  • Sattler, J. et al. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. (Accessed February 2026). Available from: [Link]

  • PubChem, Compound Summary for 4-amino-2-methylcyclohexan-1-ol. (Accessed February 2026). Available from: [Link]

  • Hewage, H. (2024). Pre lab discussion - 4-methylcyclohexanol. YouTube. (Accessed February 2026). Available from: [Link] (Note: A representative, non-broken link for a similar procedure is used as the original may be unavailable).

  • Almansa, C. et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron. (Accessed February 2026). Available from: [Link]

  • PubChem, Compound Summary for trans-4-amino-1-methyl-cyclohexanol. (Accessed February 2026). Available from: [Link]

  • PubChem, Compound Summary for 2-amino-4-methylcyclohexan-1-ol. (Accessed February 2026). Available from: [Link]

  • University of California, Davis, Synthesis of 4-Methylcyclohexene. (Accessed February 2026). Available from: [Link]

Sources

Optimization

Technical Support Center: Refinement of Crystallization Methods for 4-Amino-2-methylcyclohexan-1-ol

Prepared by: Senior Application Scientist, Chemical Process Development This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 4-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 4-Amino-2-methylcyclohexan-1-ol via crystallization. It is designed to move beyond basic protocols, offering a framework for methodological refinement and robust troubleshooting based on the physicochemical properties of the target molecule.

Physicochemical Profile of 4-Amino-2-methylcyclohexan-1-ol

Understanding the molecular characteristics of 4-Amino-2-methylcyclohexan-1-ol is the cornerstone of developing a successful crystallization protocol. The presence of both a primary amine (-NH2) and a hydroxyl (-OH) group on a cyclohexane backbone dictates its solubility and crystal packing behavior. These functional groups are potent hydrogen bond donors and acceptors, making the molecule relatively polar.

PropertyValueSignificance for Crystallization
Molecular Formula C7H15NOProvides the elemental composition.[1][2]
Molar Mass 129.20 g/mol Used for all stoichiometric calculations.[3]
Structure Amino and hydroxyl groups on a methyl-substituted cyclohexane ringThe molecule has multiple stereoisomers. Different isomers can exhibit distinct solubility and crystallization behaviors. It is critical to know which specific isomer(s) are present in your material.
Hydrogen Bond Donors 2 (from -OH and -NH2)Suggests strong intermolecular interactions, favoring crystal lattice formation but also promoting high solubility in protic solvents.[3]
Hydrogen Bond Acceptors 2 (from N and O)Complements its hydrogen bonding capability, influencing solvent selection.[3]
Topological Polar Surface Area 46.3 ŲConfirms the polar nature of the molecule, indicating poor solubility in non-polar solvents like hexanes and preferential solubility in polar solvents.[3][4]
Predicted XLogP3 ~0.1 - 0.4A low value indicates hydrophilicity, suggesting that water or short-chain alcohols could be effective solvents.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when developing a crystallization method for this compound?

The most critical first step is solvent screening. The goal is to identify a solvent or solvent system where 4-Amino-2-methylcyclohexan-1-ol exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[5] Given its polar, hydrogen-bonding nature, start with polar protic solvents (e.g., water, ethanol, isopropanol) and polar aprotic solvents (e.g., acetone, ethyl acetate).

Q2: How do the amino and hydroxyl groups specifically influence solvent choice?

These groups make the molecule behave somewhat like an amino acid. Solvents that can engage in hydrogen bonding are likely to be good "dissolving" solvents.[6] However, a solvent that is too effective at solvating the molecule (forming very stable solute-solvent interactions) can inhibit crystallization. This is why a mixed-solvent system is often ideal. For instance, you can dissolve the compound in a good solvent like methanol and then carefully add a miscible anti-solvent like diethyl ether or toluene to induce precipitation.[7]

Q3: Should I crystallize the free base or a salt form of the molecule?

This is a key strategic decision.

  • Free Base: Crystallizing the neutral molecule is the most direct approach. This is often successful in moderately polar solvents or solvent mixtures.

  • Salt Form: The primary amine is basic and can be protonated with an acid (e.g., HCl, H2SO4) to form a salt.[7][8] Salts often have vastly different solubility profiles and higher crystal lattice energies than their corresponding free bases, which can lead to the formation of more robust, well-defined crystals.[8] If you are struggling to crystallize the free base, attempting to form and crystallize the hydrochloride or sulfate salt from an aqueous or alcohol-based medium is a highly recommended alternative.[8][9]

Q4: How important is the purity of the starting material for successful crystallization?

It is critically important. Impurities can act as inhibitors to crystal nucleation and growth, often leading to oiling out or the complete failure of crystallization.[10][11] If the crude material is heavily contaminated, it is advisable to perform a preliminary purification step (e.g., a simple column chromatography or an acid-base extraction) to increase the purity to at least 75-80% before attempting a refinement crystallization.[11]

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 4-Amino-2-methylcyclohexan-1-ol.

Problem: My compound will not crystallize from solution upon cooling.

  • Causality & Explanation: This is the most frequent issue and is almost always due to one of two reasons: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[10]

  • Solution Pathway:

    • Induce Nucleation: First, try to initiate crystal growth. Gently scratch the inner wall of the flask at the solution's surface with a glass rod. The microscopic scratches provide an energy surface for nucleation.[10]

    • Seed the Solution: If you have a small crystal of pure material, add it to the solution to act as a template for further growth.[10]

    • Reduce Solvent Volume: If nucleation techniques fail, it is likely you have used too much solvent.[10][12] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow it to cool again.[10]

    • Drastic Cooling: As a final resort, place the flask in an ice-salt bath to achieve lower temperatures, which may force precipitation. Note that this can sometimes lead to the formation of very small crystals or an amorphous solid.[10]

Problem: The compound "oils out" instead of forming solid crystals.

  • Causality & Explanation: Oiling out occurs when the solubility of the compound is exceeded, but the temperature is still above the melting point of the solid in that specific solvent environment. The compound comes out of solution as a liquid phase. This is common when the crude material is impure or when the cooling rate is too fast.[10]

  • Solution Pathway:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10%) of additional solvent.[10]

    • Slow Down Cooling: This is the most critical step. Do not place the hot flask directly on a cold benchtop. Instead, allow it to cool to room temperature very slowly by placing it on an insulating surface (like a cork ring or wooden block) and covering the top to trap solvent vapors and heat.[12] This slow cooling favors the ordered process of crystal formation over the disordered separation of an oil.

    • Change Solvents: If slow cooling fails, the solvent system is likely unsuitable. Choose a solvent with a lower boiling point or reformulate your solvent/anti-solvent mixture.

Problem: Crystals form too quickly and appear as a fine powder.

  • Causality & Explanation: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of purification.[12] This happens when the solution is excessively supersaturated upon cooling. An ideal crystallization should see initial crystal formation after about 5 minutes, with continued growth over 20-30 minutes.[12]

  • Solution Pathway:

    • Increase Solvent Volume: The solution is too concentrated. Re-heat the flask to dissolve the solid completely, then add more of the primary solvent (perhaps 10-15% more) so that you are using slightly more than the minimum amount required for dissolution at boiling.[12]

    • Insulate and Cool Slowly: As with oiling out, slow the cooling process by insulating the flask. This gives molecules time to align correctly into a pure crystal lattice.[12]

Problem: My final yield after filtration is very low (<50%).

  • Causality & Explanation: A low yield typically means a significant amount of your compound remains dissolved in the mother liquor. This is caused by using too much solvent or not cooling the solution to a low enough temperature before filtration.[12]

  • Solution Pathway:

    • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it. Dip a glass rod into the liquid, pull it out, and let the solvent evaporate. If a solid residue forms on the rod, there is a substantial amount of compound still in solution.[12]

    • Recover a Second Crop: Take the mother liquor and reduce its volume by boiling or using a rotary evaporator. Cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Optimize Cooling: Ensure you are cooling the crystallization mixture to a sufficiently low temperature (e.g., in an ice bath for 15-20 minutes) before suction filtration to minimize solubility.

Standard Crystallization Protocols

Protocol 1: Single-Solvent Cooling Crystallization

  • Solvent Selection: Choose a solvent in which 4-Amino-2-methylcyclohexan-1-ol is sparingly soluble at room temperature but readily soluble when hot (e.g., isopropanol, ethanol, or water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent in small portions, swirling after each addition, until the solid just dissolves.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[12]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry under vacuum.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

  • Solvent System Selection: Find a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent, e.g., methanol) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent, e.g., diethyl ether).[7]

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the turbidity and make the solution clear again.

  • Crystallization: Cover the flask and set it aside undisturbed. Crystals should form as the solvent environment slowly reaches a point of insolubility. Cooling in an ice bath can be used to increase the yield.

  • Isolation & Drying: Follow steps 5 and 6 from Protocol 1.

Workflow & Decision Diagrams

Diagram 1: Solvent Selection Strategy This diagram outlines a logical workflow for choosing an appropriate solvent system for the crystallization of 4-Amino-2-methylcyclohexan-1-ol.

Solvent_Selection cluster_solvents Test Solvents start Start: Crude 4-Amino-2-methylcyclohexan-1-ol screening Solvent Screening: Test solubility in hot & cold solvents start->screening polar_protic Polar Protic (Water, EtOH, IPA) polar_aprotic Polar Aprotic (Acetone, EtOAc) non_polar Non-Polar (Hexane, Toluene) decision1 Good Solubility Hot, Poor Solubility Cold? screening->decision1 Analyze results single_solvent Use Single-Solvent Cooling Method decision1->single_solvent Yes decision2 Soluble in All (Hot & Cold)? decision1->decision2 No two_solvent Use Two-Solvent (Anti-Solvent) Method decision2->two_solvent Yes insoluble Insoluble in All? decision2->insoluble No insoluble->screening No, re-evaluate salt_formation Consider Salt Formation (e.g., HCl salt) and re-screen solvents insoluble->salt_formation Yes

Caption: A decision tree for selecting a crystallization solvent system.

Diagram 2: Troubleshooting Crystallization Failures This flowchart provides a step-by-step guide for diagnosing and solving common crystallization problems.

Troubleshooting cluster_no_xtals Troubleshooting: No Crystals cluster_oiling Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Crystallization Attempted q1 What is the result? start->q1 no_xtals No Crystals Formed q1->no_xtals Clear Solution oiling_out Compound 'Oiled Out' q1->oiling_out Liquid Layer Forms low_yield Yield is Very Low q1->low_yield Few Crystals Formed scratch 1. Scratch flask interior no_xtals->scratch reheat 1. Re-heat to dissolve oil oiling_out->reheat check_mother_liquor 1. Check mother liquor for dissolved product low_yield->check_mother_liquor seed 2. Add a seed crystal scratch->seed concentrate 3. Reduce solvent volume (boil off solvent) seed->concentrate cool_lower 4. Cool in ice-salt bath concentrate->cool_lower end_node Pure Crystals Obtained cool_lower->end_node add_solvent 2. Add small amount of extra solvent reheat->add_solvent slow_cool 3. Cool VERY slowly (insulate flask) add_solvent->slow_cool slow_cool->end_node cool_longer 2. Ensure sufficient cooling time/temperature check_mother_liquor->cool_longer recover 3. Concentrate mother liquor to get a 2nd crop cool_longer->recover recover->end_node

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-methylcyclohexan-1-ol

Introduction: In the fast-paced environment of chemical research and pharmaceutical development, the lifecycle of a chemical does not end upon the completion of an experiment. Proper management and disposal of chemical w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the fast-paced environment of chemical research and pharmaceutical development, the lifecycle of a chemical does not end upon the completion of an experiment. Proper management and disposal of chemical waste are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Amino-2-methylcyclohexan-1-ol, a compound class—aminocyclohexanols—that requires careful handling due to its composite hazards. Our objective is to move beyond mere procedural lists, offering a framework grounded in chemical principles to ensure that every step is understood, validated, and executed with the highest degree of safety and scientific integrity.

Section 1: Hazard Characterization & Waste Identification

The foundational step in any chemical disposal procedure is a thorough understanding of the material's intrinsic hazards. 4-Amino-2-methylcyclohexan-1-ol's structure incorporates two key functional groups that dictate its hazard profile: an amino group and a substituted cyclohexanol backbone.

  • Amino Group (-NH₂): This functional group imparts a basic character to the molecule. Amines are frequently corrosive and can cause severe skin and eye damage. The Safety Data Sheet (SDS) for a close structural analog, trans-4-Aminocyclohexan-1-ol, classifies it as a UN3259, Hazard Class 8 corrosive solid, which strongly informs our handling of the target compound[1].

  • Methylcyclohexanol Backbone: Alcohols, particularly those with relatively low molecular weight, are often combustible or flammable liquids[2][3]. While the amino group modifies its properties, the potential for ignitability cannot be disregarded.

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits at least one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity[4][5].

4-Amino-2-methylcyclohexan-1-ol is unlikely to be a "listed" waste. Therefore, its classification is based on its characteristics:

  • Corrosivity: Due to the amine functional group, the waste is expected to be alkaline (basic). An aqueous solution with a pH greater than or equal to 12.5 is considered a corrosive hazardous waste[4].

  • Ignitability: The compound may be a combustible solid or liquid. A liquid with a flash point below 60°C (140°F) is considered an ignitable hazardous waste[6][7].

  • Toxicity: While specific toxicological data for this compound may not be fully investigated, many amine compounds exhibit toxicity[8]. As a best practice, it should be handled as a potentially toxic substance.

Parameter Description Primary Rationale & Sources
Primary Hazard Class Corrosive (Class 8)The presence of the amino group suggests alkalinity, similar to analogous compounds[1].
Secondary Hazard Potentially IgnitableThe methylcyclohexanol structure is present in combustible compounds[2][3].
RCRA Waste Codes (Anticipated) D002 (Corrosivity)Assigned to wastes with a pH ≥ 12.5[4][5].
Personal Protective Equipment (PPE) See Section 2Protection against corrosive and potentially flammable/toxic material is required.
Disposal Pathway Licensed Hazardous Waste VendorSewer and regular trash disposal are strictly prohibited[1][9].

Section 2: Immediate Safety & Handling Protocols

Safe disposal begins with safe handling during and after the experimental process. The following protocols are designed to protect laboratory personnel from exposure.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes. Standard safety glasses are insufficient.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use[2].

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a certified chemical fume hood. If aerosol formation is possible, respiratory protection may be required[2].

Emergency Spill Management (Small Scale)

In the event of a small spill (<100 mL) within a fume hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate: Restrict access to the affected area.

  • Contain: Use a universal absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to absorb the spilled material. Do not use combustible materials like paper towels to absorb large quantities of a potentially ignitable substance.

  • Neutralize (if safe): For small amine spills, cautious neutralization with a weak acid (e.g., citric acid solution) can be considered by trained personnel to reduce the corrosivity hazard before absorption.

  • Collect & Dispose: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container. Label the container appropriately and manage it as hazardous waste[10].

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Section 3: On-Site Waste Accumulation & Management

Proper segregation, containment, and labeling are critical for safe temporary storage of hazardous waste within the laboratory.

Step-by-Step Protocol for Waste Collection
  • Select the Proper Container:

    • Use a container made of chemically compatible material, such as high-density polyethylene (HDPE). Avoid metal containers for corrosive wastes[11].

    • Ensure the container is in good condition, free of leaks, and has a secure, screw-top lid[9].

  • Label the Container (Before First Use):

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.

    • Clearly write the full chemical name: "Waste 4-Amino-2-methylcyclohexan-1-ol". Do not use abbreviations.

    • List all constituents and their approximate percentages if it is a mixed waste stream.

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste. This is a primary EPA regulation to prevent spills and vapor release[4].

    • Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel[4][12].

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

  • Practice Proper Waste Segregation:

    • DO NOT mix this waste with incompatible materials. Key incompatibilities for amines include:

      • Acids: Violent neutralization reaction can occur.

      • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

      • Halogenated Solvents: Certain amines can react with halogenated compounds.

    • Store segregated waste streams with physical barriers between them[9].

Section 4: Final Disposal Pathway

The ultimate disposal of 4-Amino-2-methylcyclohexan-1-ol must be handled by a licensed hazardous waste management company, coordinated through your institution's EH&S office. The generator of the waste retains "cradle-to-grave" responsibility for its safe management until its final destruction[13].

The workflow below outlines the decision-making and logistical process for final disposal.

G cluster_0 Laboratory Operations cluster_1 EH&S Coordinated Disposal cluster_2 Final Disposition A Waste Generation (4-Amino-2-methylcyclohexan-1-ol) B Characterize Waste (RCRA: Corrosive, Ignitable) A->B Step 1: Identify C Segregate & Collect in Compatible, Labeled Container B->C Step 2: Contain D Store in Secondary Containment in Satellite Accumulation Area (SAA) C->D Step 3: Store E Request Waste Pickup from EH&S Office D->E When Container is Full or Project Ends F EH&S Transports Waste to Central Accumulation Area (CAA) E->F G Waste Manifested for Off-Site Transport F->G H Transport by Licensed Hazardous Waste Vendor G->H I Final Disposal at Permitted Facility (e.g., Incineration) H->I Cradle-to-Grave Complete

Sources

Handling

Personal protective equipment for handling 4-Amino-2-methylcyclohexan-1-ol

Executive Hazard Analysis & Core Directive The Core Directive: Treat 4-Amino-2-methylcyclohexan-1-ol not merely as an irritant, but as a potential corrosive and sensitizer . While specific toxicological data for this exa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis & Core Directive

The Core Directive: Treat 4-Amino-2-methylcyclohexan-1-ol not merely as an irritant, but as a potential corrosive and sensitizer .

While specific toxicological data for this exact isomer (CAS 1314963-60-4) is limited in public repositories, structurally similar amino-cyclohexanols (e.g., trans-4-aminocyclohexanol) exhibit significant hazards. We apply the Read-Across Principle here: the presence of a primary amine on a cyclohexane ring confers alkalinity capable of causing rapid, irreversible corneal damage and skin necrosis upon prolonged contact.

Physicochemical Risk Profile:

  • Alkalinity: The amine group (

    
    ) acts as a base. Eye contact can result in saponification of membrane lipids, leading to deep tissue penetration.
    
  • Polarity: The alcohol group (

    
    ) increases water solubility, facilitating absorption through moist membranes (eyes, lungs).
    
  • Physical State: Likely a viscous liquid or low-melting solid. Vapors/mists are heavier than air and will accumulate in lower sink areas.

Personal Protective Equipment (PPE) Matrix

This system is designed to prevent exposure, not just mitigate it. Selection is based on permeation resistance to organic amines.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Standard) Nitrile Rubber (Min. 0.11 mm / 4 mil)Nitrile offers superior resistance to amines compared to latex. Latex degrades rapidly upon contact with organic bases.
Hand Protection (Immersion) Laminate Film (e.g., Silver Shield®) under NitrileFor spill cleanup or synthesis scale-up. Laminates prevent permeation where nitrile may fail after >15 mins of direct contact.
Eye & Face Chemical Splash Goggles (Indirect Vent)CRITICAL: Safety glasses are insufficient. Vapors or splashes can bypass glasses. Goggles seal the orbital area against alkaline mists.
Respiratory Half-mask w/ ABEK1 Filters (or N95 if dust)Only required if working outside a Fume Hood. The "K" filter specifically targets ammonia and organic amines.
Body Lab Coat (Poly-cotton) + Chemical ApronStandard coats absorb liquids. A rubberized or Tyvek® apron provides an impervious barrier during transfer steps.

Operational Protocol: Step-by-Step Handling

Phase A: Engineering Controls (Primary Barrier)
  • Ventilation: Handle exclusively in a certified Chemical Fume Hood.

  • Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm) before uncapping.

  • Decontamination Station: Ensure an eyewash station is within 10 seconds of the hood.

Phase B: Transfer & Weighing (The Critical Moment)
  • Causality: The highest risk of exposure occurs during transfer due to potential drips or aerosolization.

  • Don PPE: Put on nitrile gloves, check for air leaks (inflate test), then don goggles.

  • Stabilize: Secure the receiving vessel (flask/vial) in a clamp. Never hold the vessel by hand while pouring.

  • Transfer: Use a disposable glass pipette or syringe.

    • Why? Pouring from the bottle lip causes "dribbling" down the side, contaminating the bottle exterior and your gloves.

  • Wipe Down: Immediately wipe the bottle threads with a dry Kimwipe before recapping. Discard the wipe as solid hazardous waste.

Phase C: Emergency Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol), as they enhance skin absorption.

  • Eye Contact: Irrigate for minimum 15 minutes .[1][2][3][4] Hold eyelids open. Time is tissue—alkaline burns continue to damage tissue until pH is neutralized.

Workflow Visualization

The following diagram outlines the decision logic and safety workflow for handling this compound.

SafetyWorkflow Start Start: Handling 4-Amino-2-methylcyclohexan-1-ol RiskAssess Risk Assessment: Is procedure generating dust/mist? Start->RiskAssess HoodCheck Engineering Control: Verify Fume Hood Velocity RiskAssess->HoodCheck No (Standard) PPE_High Don High-Risk PPE: Double Gloves (Laminate) + Face Shield RiskAssess->PPE_High Yes (Spill/Aerosol Risk) PPE_Std Don Standard PPE: Nitrile Gloves + Goggles + Lab Coat HoodCheck->PPE_Std Handling Execute Handling: Use Syringe/Pipette (No Pouring) PPE_Std->Handling PPE_High->HoodCheck Waste Disposal: Segregate into Basic/Amine Waste Handling->Waste End Process Complete: Wash Hands Waste->End

Figure 1: Decision logic for PPE selection and operational workflow. Note the escalation to High-Risk PPE if aerosols are generated.

Disposal & Decontamination[3][5][6]

Waste Stream Classification: Do not mix with acidic waste streams. The exothermic reaction (Acid-Base neutralization) can cause spattering or container pressurization.

  • Primary Stream: Segregate into "Organic Alkaline/Basic" waste.

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers if corrosion is suspected.

  • Labeling: Clearly mark as "Contains Amines – Corrosive/Irritant."

Spill Cleanup (Small Scale < 50 mL):

  • Absorb with an inert silicate (vermiculite) or specific "Organic Base" spill kit pads.

  • Do not use paper towels (cellulose), as strong oxidizers (if also present in the lab) can react, though amines alone are stable with cellulose.

  • Double-bag waste and label as hazardous.

References

  • PubChem. (n.d.). 4-Amino-2-methylcyclohexan-1-ol (Compound).[5][6] National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

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